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  • Product: 2-Bromo-5-phenylfuran
  • CAS: 73512-12-6

Core Science & Biosynthesis

Foundational

2-Bromo-5-phenylfuran: Chemical Properties, Reactivity, and Synthetic Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern synthetic organic chemistry and drug discovery, heterocycles serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern synthetic organic chemistry and drug discovery, heterocycles serve as the foundational architecture for a vast majority of active pharmaceutical ingredients (APIs) and advanced organic materials. 2-Bromo-5-phenylfuran (CAS: 73512-12-6) is a highly versatile, bifunctional building block. It combines the electron-rich aromaticity of a furan ring with a sterically demanding phenyl substituent and a highly reactive carbon-halogen bond.

This technical guide provides an authoritative analysis of the physicochemical profile, mechanistic pathways, and field-proven experimental protocols associated with 2-bromo-5-phenylfuran. By detailing the causality behind specific reaction conditions and establishing self-validating experimental systems, this guide empowers researchers to integrate this scaffold into complex cross-coupling workflows, natural product synthesis, and medicinal chemistry programs.

Molecular Profile & Physicochemical Properties

Understanding the fundamental physical and chemical properties of 2-bromo-5-phenylfuran is critical for predicting its behavior in various solvent systems and its compatibility with biological assays. The data summarized below is foundational for computational modeling and High-Resolution Mass Spectrometry (HRMS) validation .

Table 1: Quantitative Physicochemical Data of 2-Bromo-5-phenylfuran

PropertyValueCausality / Significance in Research
CAS Number 73512-12-6Unique identifier required for regulatory documentation and procurement.
Molecular Formula C10H7BrOIndicates a high degree of unsaturation, suitable for pi-stacking interactions.
Molecular Weight 223.07 g/mol Falls well within Lipinski’s Rule of 5, making it an ideal fragment for drug design.
Exact Mass 221.96803 DaCritical for validating product formation via HRMS (ESI-TOF) .
TPSA 13.1 ŲHighly lipophilic; suggests excellent membrane permeability but may require formulation optimization for aqueous solubility.
SMILES C1=CC=C(C=C1)C2=CC=C(O2)BrEnables rapid integration into cheminformatics databases and in-silico docking studies.

Synthesis & Mechanistic Pathways

The synthesis of 2-bromo-5-phenylfuran relies on the regioselective electrophilic aromatic substitution of 2-phenylfuran.

Mechanistic Causality

The furan ring is an electron-rich heteroaromatic system. The oxygen atom donates electron density into the ring via resonance, making the α -positions (C2 and C5) significantly more nucleophilic than the β -positions (C3 and C4). Because the C5 position is already occupied by a phenyl group, electrophilic attack is strictly directed to the C2 position.

The use of N-Bromosuccinimide (NBS) rather than elemental bromine ( Br2​ ) is a deliberate mechanistic choice. NBS provides a low, steady concentration of electrophilic bromine ( Br+ ), which suppresses destructive side reactions such as over-bromination or addition across the furan double bonds (which can lead to ring-opening or polymerization) .

Synthesis A 2-Phenylfuran (Starting Material) D 2-Bromo-5-phenylfuran (Target Product) A->D Electrophilic Substitution B N-Bromosuccinimide (Electrophile Source) B->D Br+ Transfer C CHCl3 or DMF (Solvent System) C->D Solvation & Temp Control (0°C to RT)

Fig 1: Mechanistic workflow for the regioselective bromination of 2-phenylfuran.

Reactivity Profile & Cross-Coupling Applications

The strategic value of 2-bromo-5-phenylfuran lies in the lability of its C2–Br bond. The electron-rich nature of the furan ring accelerates the oxidative addition of low-valent transition metals (such as Pd0 or Ni0 ), making it an exceptional electrophile for cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl or heteroaryl boronic acids to form complex biaryl frameworks. This is heavily utilized in the synthesis of kinase inhibitors and transcription factor modulators .

  • Halogen-Metal Exchange: Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) yields 2-lithio-5-phenylfuran. This nucleophilic intermediate can be trapped with various electrophiles (e.g., aldehydes, ketones, or carbon dioxide).

  • Buchwald-Hartwig Amination: Facilitates the synthesis of 2-amino-5-phenylfurans, which are valuable bioisosteres in medicinal chemistry.

Reactivity Core 2-Bromo-5-phenylfuran (Versatile Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) Core->Suzuki Boronic Acids Lithiation Halogen-Metal Exchange (n-BuLi, -78°C) Core->Lithiation Organolithiums Buchwald Buchwald-Hartwig Amination (Pd/Ligand) Core->Buchwald Amines Prod1 2-Aryl-5-phenylfuran (Biaryl Frameworks) Suzuki->Prod1 Prod2 2-Lithio-5-phenylfuran (Nucleophilic Intermediate) Lithiation->Prod2 Prod3 2-Amino-5-phenylfuran (Heteroarylamines) Buchwald->Prod3

Fig 2: Divergent reactivity pathways of 2-bromo-5-phenylfuran in modern organic synthesis.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify success at critical stages without requiring immediate downstream processing.

Protocol A: Regioselective Bromination of 2-Phenylfuran

Adapted from standard methodologies for heterocyclic bromination1.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask, add 2-phenylfuran (1.0 equiv, e.g., 351 mg, 1.81 mmol) and dissolve in anhydrous CHCl3​ or DMF (9 mL). Cool the stirred solution to 0 °C using an ice bath.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv, 338 mg, 1.89 mmol) portion-wise over 10 minutes.

    • Causality: Portion-wise addition at 0 °C controls the exothermic release and prevents the formation of 2,3-dibromo-5-phenylfuran byproducts.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 5 to 12 hours under an ambient atmosphere (or inert N2​ if using DMF).

  • Self-Validation Check (IPC): Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/EtOAc eluent. The product (2-bromo-5-phenylfuran) will elute with a higher Rf​ value than the starting material due to the lipophilic nature of the bromine atom.

  • Quench & Extraction: Quench the reaction by adding 50 mL of ice-cold H2​O . Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Self-Validation Check (NMR): Analyze the purified product via 1H -NMR. The disappearance of the furan C2 proton signal (typically ~7.4 ppm) and the presence of two distinct doublets for the C3 and C4 furan protons confirm absolute regioselectivity.

Protocol B: Suzuki-Miyaura Cross-Coupling

Demonstrating the utility of the C-Br bond in constructing extended conjugated systems.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine 2-bromo-5-phenylfuran (1.0 equiv), an arylboronic acid (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2​O (typically 4:1 v/v). Sparge the heterogeneous mixture with Argon for 20 minutes.

    • Causality: Rigorous deoxygenation is mandatory. Dissolved oxygen will rapidly oxidize the active Pd0 catalyst to an inactive PdII species and promote the homocoupling of the boronic acid.

  • Catalyst Addition: Add PdCl2​(PPh3​)2​ or Pd(PPh3​)4​ (5 mol%) and degas for an additional 10 minutes. Seal the tube.

  • Heating: Heat the reaction mixture at 80 °C for 7 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Dry the organic layer, concentrate, and purify via column chromatography.

References

  • PubChem - NIH. "2-Bromo-5-phenylfuran | C10H7BrO | CID 11506829". National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "Transcription factor brn2 inhibitory compounds as therapeutics and methods for their use" (WO2020069625A1).
  • Universität zu Köln. "Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines" (Dissertation detailing the synthesis of 2-bromo-5-phenylfuran).

Sources

Exploratory

Core Topic: 2-bromo-5-phenylfuran - A Comprehensive Analysis of Physical Properties and Solvent Solubility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-bromo-5-phenylfuran is a substituted heterocyclic compound featuring a furan ring functionalized with both a phen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-5-phenylfuran is a substituted heterocyclic compound featuring a furan ring functionalized with both a phenyl group and a bromine atom. This molecular architecture makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. The strategic placement of the phenyl and bromo- substituents allows for diverse chemical modifications, such as cross-coupling reactions, to build more complex molecular scaffolds. For professionals in drug development and materials science, a thorough understanding of this compound's fundamental physicochemical properties—most notably its physical state, stability, and solubility—is a prerequisite for its effective application in experimental design, process scale-up, and formulation.

This technical guide addresses the critical need for a consolidated resource on 2-bromo-5-phenylfuran. Due to the limited availability of comprehensive experimental data in public-domain literature, this document synthesizes available computed data with expert analysis based on structural analogy. Furthermore, it provides a robust, field-proven experimental protocol for the precise determination of its solubility profile, empowering researchers to generate the high-quality data required for their work.

Part 1: Core Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential for its handling, storage, and application in synthetic chemistry. While extensive experimental data for 2-bromo-5-phenylfuran is not widely published, we can consolidate computed properties from reliable chemical databases to form a baseline profile.[1][2]

The properties listed below are primarily derived from computational models, which serve as a valuable starting point for laboratory work.[1]

Table 1: Summary of Physicochemical Properties for 2-bromo-5-phenylfuran

PropertyValueSource
Molecular Formula C₁₀H₇BrOPubChem[1]
Molecular Weight 223.07 g/mol PubChem[1]
Exact Mass 221.96803 DaPubChem[1]
IUPAC Name 2-bromo-5-phenylfuranPubChem[1]
CAS Number 73512-12-6ChemicalBook[2]
Appearance Not specified; likely off-white to yellow solid.Inferred from similar compounds.
Melting Point Not experimentally determined in cited sources.-
Boiling Point Not experimentally determined in cited sources.-

Expert Analysis & Causality: The molecular structure, combining a planar aromatic phenyl ring and a furan ring, suggests that 2-bromo-5-phenylfuran is likely a solid at ambient temperature, a common characteristic for compounds of similar molecular weight and complexity. The lack of publicly available, experimentally verified melting and boiling points underscores the importance of empirical characterization for any new batch of the compound before its use in sensitive applications.

Part 2: Solvent Solubility Profile

Solubility is a critical parameter that dictates reaction conditions, purification strategies (e.g., crystallization), and the feasibility of formulation for biological screening. The solubility of 2-bromo-5-phenylfuran can be predicted based on its molecular structure and the principle of "like dissolves like".

Theoretical Assessment and Qualitative Insights: The molecule possesses significant non-polar character due to the phenyl ring and the hydrocarbon backbone of the furan ring. This suggests good solubility in non-polar and moderately polar organic solvents. The ether oxygen within the furan ring and the electronegative bromine atom introduce some polarity, but this is unlikely to be sufficient to impart significant solubility in highly polar protic solvents like water.

Studies on analogous furan-containing compounds support this assessment, indicating a general trend of high solubility in common organic solvents and limited aqueous solubility.[3] For instance, related compounds have been noted to be soluble in dimethylformamide (DMF) while remaining practically insoluble in water.[3]

Table 2: Predicted Qualitative Solubility of 2-bromo-5-phenylfuran

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneSolubleFavorable van der Waals interactions with the aromatic and heterocyclic rings.
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl Acetate, AcetoneSolubleA good balance of polarity to interact with the entire molecule.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleHigh-polarity solvents capable of dissolving a wide range of organic compounds.[3][4]
Polar Protic Ethanol, MethanolSparingly to Moderately SolubleThe non-polar bulk of the molecule limits interaction with the hydroxyl groups of the solvent.
Aqueous WaterInsolubleThe large, non-polar structure cannot overcome the strong hydrogen bonding network of water.[3]
Authoritative Grounding: A Self-Validating Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a standardized experimental approach is necessary. The following protocol, based on the static equilibrium method, is a self-validating system for determining the solubility of 2-bromo-5-phenylfuran in any solvent of interest.[5] This method ensures that the solution is truly saturated, a critical requirement for accuracy.

Experimental Protocol: Quantitative Solubility Analysis

1. Materials and Equipment:

  • 2-bromo-5-phenylfuran (solid)

  • Selected analytical-grade solvents

  • Sealed glass vials (e.g., 4 mL or 8 mL)

  • Thermostatic shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Validated analytical instrument: High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a UV-Vis Spectrophotometer.

2. Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-bromo-5-phenylfuran to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.[5]

    • Record the mass of the added solid.

    • Add a known volume or mass of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.

    • Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.[5]

  • Phase Separation:

    • Once equilibrated, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step yields a clear, saturated solution.[3]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of 2-bromo-5-phenylfuran in the diluted solution using a pre-validated HPLC-UV or UV-Vis spectroscopy method against a standard calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Part 3: Visualization of Experimental Workflow

To provide a clear visual guide for the quantitative solubility protocol, the following workflow diagram has been generated.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid 2-bromo-5-phenylfuran to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial securely prep2->prep3 equil1 Agitate at constant temp (e.g., 25°C for 24-72h) prep3->equil1 Begin Equilibration equil2 Check for persistent undissolved solid equil1->equil2 sep1 Centrifuge to settle excess solid equil2->sep1 Proceed to Separation sep2 Filter supernatant (0.45 µm syringe filter) sep1->sep2 quant1 Prepare accurate dilution of clear filtrate sep2->quant1 Prepare for Analysis quant2 Analyze via HPLC-UV or UV-Vis vs. standard curve quant1->quant2 quant3 Calculate solubility (e.g., mg/mL) quant2->quant3

Sources

Foundational

An In-depth Technical Guide to the Electrophilic Bromination of 2-Phenylfuran

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the electrophilic bromination of 2-phenylfuran, a key reaction in the synthesis of fun...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic bromination of 2-phenylfuran, a key reaction in the synthesis of functionalized heterocyclic compounds. Furan and its derivatives are foundational scaffolds in medicinal chemistry and materials science. Understanding the nuances of their reactivity, particularly in electrophilic aromatic substitution (EAS), is critical for the rational design of synthetic pathways. This document elucidates the underlying mechanism, explores the factors governing regioselectivity, and provides detailed experimental protocols. We will delve into the role of the phenyl substituent at the C2 position, analyzing its electronic effects on the furan ring's reactivity and the stability of reaction intermediates. This guide is intended to serve as an authoritative resource, integrating theoretical principles with practical, field-proven methodologies to support researchers in their synthetic endeavors.

Introduction: The Furan Ring in Electrophilic Aromatic Substitution

The furan ring is an electron-rich, five-membered aromatic heterocycle.[1] The oxygen atom's lone pair of electrons participates in the π-system, significantly increasing the electron density of the ring compared to benzene.[2] This heightened electron density makes furan and its derivatives exceptionally reactive towards electrophiles, with reaction rates that can be orders of magnitude faster than those of benzene.[2][3]

Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 (or α) position.[4][5] This regioselectivity is a direct consequence of the stability of the cationic intermediate, known as the sigma complex or arenium ion, formed during the reaction. Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, providing greater stabilization compared to the two resonance structures resulting from attack at the C3 (or β) position.[2][6]

The Mechanism of Electrophilic Bromination of 2-Phenylfuran

The introduction of a phenyl group at the C2 position of the furan ring introduces additional electronic and steric considerations that influence the course of electrophilic bromination. The reaction proceeds via a classical electrophilic aromatic substitution mechanism.

Generation of the Electrophile

In many bromination reactions of highly reactive aromatic compounds, molecular bromine (Br₂) itself can be sufficiently electrophilic, especially in a polar solvent. However, often a Lewis acid catalyst like FeBr₃ is used to generate a more potent electrophile, the bromonium ion (Br⁺), by polarizing the Br-Br bond.[7][8] For a highly activated system like 2-phenylfuran, milder conditions are often sufficient. For instance, bromine in a solvent like N,N-dimethylformamide (DMF) or dioxane can be used.[9][10]

Electrophilic Attack and Formation of the Sigma Complex

The π-electrons of the furan ring act as a nucleophile, attacking the electrophilic bromine species. This attack is the rate-determining step of the reaction.[8] The key question is the position of this attack. With the C2 position occupied by the phenyl group, the primary sites for electrophilic attack are C3, C4, and C5.

The phenyl group at C2 is generally considered an electron-withdrawing group via induction but can act as an electron-donating group through resonance. Its overall effect directs incoming electrophiles. In the case of 2-phenylfuran, electrophilic substitution overwhelmingly occurs at the C5 position.[9] This is because the intermediate carbocation (sigma complex) formed by attack at C5 is the most stable.

Let's analyze the stability of the sigma complexes for attack at C5 versus C3 or C4:

  • Attack at C5: The positive charge can be delocalized across the furan ring and, importantly, onto the oxygen atom. The phenyl group at C2 can further stabilize this intermediate through resonance.

  • Attack at C3 or C4: The resulting carbocation intermediates are less stable as they lack the same degree of resonance stabilization.

The preferential attack at the C5 position is a well-established phenomenon for 2-substituted furans, especially when the substituent is not strongly deactivating.

Deprotonation and Re-aromatization

Following the formation of the sigma complex, a weak base (which can be the solvent or the bromide ion) abstracts a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the furan ring, yielding the final product, 5-bromo-2-phenylfuran.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the electrophilic bromination of 2-phenylfuran, highlighting the formation of the resonance-stabilized sigma complex.

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation 2-Phenylfuran 2-Phenylfuran Sigma_Complex Resonance-Stabilized Sigma Complex 2-Phenylfuran->Sigma_Complex + Br₂ Br2 Br₂ Deprotonation Deprotonation Sigma_Complex->Deprotonation 5-Bromo-2-phenylfuran 5-Bromo-2-phenylfuran Deprotonation->5-Bromo-2-phenylfuran - HBr

Caption: Mechanism of electrophilic bromination of 2-phenylfuran.

Experimental Protocol for the Synthesis of 5-Bromo-2-phenylfuran

This section provides a detailed, step-by-step methodology for the laboratory synthesis of 5-bromo-2-phenylfuran. This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2-PhenylfuranC₁₀H₈O144.1710 mmol (1.44 g)Starting material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9811 mmol (1.96 g)Brominating agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mLSolvent
Diethyl ether(C₂H₅)₂O74.12As neededFor extraction
Saturated sodium bicarbonate solutionNaHCO₃(aq)-As neededFor washing
BrineNaCl(aq)-As neededFor washing
Anhydrous magnesium sulfateMgSO₄120.37As neededDrying agent
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylfuran (10 mmol, 1.44 g) in 50 mL of N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add N-bromosuccinimide (NBS) (11 mmol, 1.96 g) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 5-bromo-2-phenylfuran.

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental workflow for the synthesis of 5-bromo-2-phenylfuran.

G Start Start: Dissolve 2-Phenylfuran in DMF Addition Add NBS at 0 °C Start->Addition Stirring Stir at 0 °C then RT Addition->Stirring Workup Aqueous Work-up and Extraction Stirring->Workup Washing Wash Organic Layer Workup->Washing Drying Dry and Concentrate Washing->Drying Purification Column Chromatography Drying->Purification End End: Pure 5-Bromo-2-phenylfuran Purification->End

Caption: Experimental workflow for the synthesis of 5-bromo-2-phenylfuran.

Conclusion

The electrophilic bromination of 2-phenylfuran is a highly regioselective reaction that predominantly yields the 5-bromo-2-phenylfuran isomer. This selectivity is governed by the electronic properties of the furan ring, which is highly activated towards electrophilic attack, and the directing effect of the C2-phenyl substituent, which stabilizes the cationic intermediate formed upon attack at the C5 position. The use of mild brominating agents such as N-bromosuccinimide in a polar aprotic solvent like DMF provides an efficient and controlled method for this transformation. A thorough understanding of the underlying mechanistic principles and adherence to established experimental protocols are crucial for the successful synthesis of this and related functionalized furan derivatives, which are valuable building blocks in the development of novel pharmaceuticals and advanced materials.

References

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Scribd. (n.d.). Group 2 Presentation - Furan Edited - 2 | PDF | Aromaticity | Chemical Reactions. Retrieved from [Link]

  • Semantic Scholar. (1990, December 1). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Retrieved from [Link]

  • Career Endeavour. (n.d.). Reaction Mechanism. Retrieved from [Link]

  • Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]

  • Vedantu. (2025, April 27). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

Sources

Exploratory

Electronic Properties and HOMO-LUMO Gap of 2-Bromo-5-phenylfuran: A Comprehensive Technical Guide

Executive Summary For researchers in drug development and organic optoelectronics, understanding the frontier molecular orbitals (FMOs) of heterocyclic building blocks is paramount. 2-Bromo-5-phenylfuran (CAS: 73512-12-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug development and organic optoelectronics, understanding the frontier molecular orbitals (FMOs) of heterocyclic building blocks is paramount. 2-Bromo-5-phenylfuran (CAS: 73512-12-6) represents a highly versatile scaffold[1]. The interplay between the electron-rich furan core, the extended π -conjugation of the phenyl ring, and the inductive electron-withdrawing nature of the bromine atom creates a uniquely tunable electronic landscape.

This whitepaper provides an in-depth, self-validating framework for determining and analyzing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap of 2-bromo-5-phenylfuran. By synthesizing computational Density Functional Theory (DFT) with empirical electrochemical and optical methodologies, we establish a rigorous protocol for characterizing this molecule's reactivity, kinetic stability, and therapeutic potential[2].

Molecular Architecture & Electronic Causality

The electronic properties of 2-bromo-5-phenylfuran are dictated by three competing and complementary structural features:

  • The Furan Core: Acts as an electron-rich diene system. Unsubstituted furan has a relatively wide HOMO-LUMO gap (~6.0 eV), making it highly stable but less reactive in charge-transfer applications.

  • The Phenyl Substituent (C5 Position): Extends the π -conjugation pathway. This delocalization significantly destabilizes the HOMO and stabilizes the LUMO, narrowing the energy gap and facilitating π−π∗ transitions[3].

  • The Bromine Atom (C2 Position): Exerts a strong −I (inductive) effect, pulling electron density away from the furan ring, coupled with a weaker +M (mesomeric) effect. The net result is a stabilization (lowering) of both the HOMO and LUMO energy levels. However, because the LUMO is often more sensitive to electron-withdrawing groups, the gap narrows further[4].

MO_Diagram Furan Unsubstituted Furan Wide Gap (~6.0 eV) Phenyl + Phenyl Ring Extended π-Conjugation Furan->Phenyl Destabilizes HOMO Stabilizes LUMO Bromine + Bromine Atom -I Inductive Effect Phenyl->Bromine Lowers LUMO further Final 2-Bromo-5-phenylfuran Narrowed Gap (~4.4 eV) Bromine->Final Tuned Electronic State

Caption: Causality of structural substituents on the HOMO-LUMO gap of furan derivatives.

The Self-Validating Analytical Framework

To ensure scientific integrity, the HOMO-LUMO gap must never be derived from a single source. Computational models suffer from self-interaction errors, while empirical methods are subject to solvent effects and exciton binding energies. A robust approach requires a tripartite self-validating system : DFT Calculations, Cyclic Voltammetry (CV), and UV-Vis Spectroscopy.

G Start 2-Bromo-5-phenylfuran Characterization DFT Computational (DFT) B3LYP/6-311G(d,p) Start->DFT CV Electrochemical (CV) Redox Potentials Start->CV UV Optical (UV-Vis) Tauc Plot Analysis Start->UV HOMO_LUMO_Calc Theoretical Gap (Fundamental) DFT->HOMO_LUMO_Calc E_Gap_CV Electrochemical Gap (Transport Gap) CV->E_Gap_CV E_Gap_Opt Optical Gap (Exciton Bound) UV->E_Gap_Opt Validation Cross-Validation & Self-Validating System HOMO_LUMO_Calc->Validation E_Gap_CV->Validation E_Gap_Opt->Validation

Caption: Tripartite self-validating workflow for determining molecular electronic properties.

Step-by-Step Experimental & Computational Protocols

Protocol A: Computational Determination via DFT

Causality: The B3LYP functional paired with the 6-311G(d,p) basis set provides an optimal balance between computational cost and the accurate modeling of halogenated aromatic systems. The inclusion of polarization functions (d,p) is critical for accurately modeling the large electron cloud of the bromine atom[5].

  • Geometry Optimization: Construct the 3D model of 2-bromo-5-phenylfuran. Run a geometry optimization in the gas phase using Gaussian 16 (or equivalent) at the B3LYP/6-311G(d,p) level.

  • Frequency Calculation: Execute a vibrational frequency calculation on the optimized geometry. Critical Check: Ensure there are zero imaginary frequencies to confirm the structure is a true local minimum, not a transition state.

  • Solvent Modeling (Optional but Recommended): Re-optimize using the Conductor-like Polarizable Continuum Model (CPCM) with dichloromethane (DCM) to simulate the experimental environment.

  • Energy Extraction: Extract the energies of the HOMO and LUMO from the output file. Calculate the gap: ΔE=ELUMO​−EHOMO​ .

Protocol B: Electrochemical Band Gap via Cyclic Voltammetry (CV)

Causality: CV provides the "transport gap" by physically adding an electron (reduction LUMO) and removing an electron (oxidation HOMO).

  • Solution Preparation: Dissolve 2-bromo-5-phenylfuran to a concentration of 1.0×10−3 M in anhydrous acetonitrile. Add 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte to ensure conductivity.

  • Cell Setup: Assemble a three-electrode cell: Glassy carbon (working electrode), Platinum wire (counter electrode), and Ag/Ag+ (reference electrode).

  • Measurement: Purge the solution with high-purity N2​ for 15 minutes to remove dissolved oxygen (which is electroactive and will skew the LUMO reading). Run the CV at a scan rate of 50 mV/s.

  • Calibration: Spike the solution with Ferrocene ( Fc ) as an internal standard. Measure the half-wave potential of the Fc/Fc+ couple.

  • Calculation:

    • EHOMO​=−[Eonsetox​−E1/2Fc/Fc+​+4.8] eV

    • ELUMO​=−[Eonsetred​−E1/2Fc/Fc+​+4.8] eV

Protocol C: Optical Band Gap via UV-Vis Spectroscopy

Causality: UV-Vis measures the energy required to excite an electron from the HOMO to the LUMO. Because the excited electron and the resulting hole attract each other (exciton binding energy), the optical gap is typically 0.2 - 0.5 eV smaller than the electrochemical gap[6].

  • Sample Preparation: Prepare a highly dilute solution ( 1.0×10−5 M) of the compound in spectroscopic-grade DCM to prevent aggregation-induced shifting.

  • Spectral Acquisition: Record the absorption spectrum from 200 nm to 800 nm using a dual-beam spectrophotometer, utilizing a pure DCM blank.

  • Tauc Plot Analysis: Identify the onset of the longest-wavelength absorption band ( λonset​ ). Calculate the optical band gap ( Egopt​ ) using the Planck-Einstein relation: Egopt​=λonset​1240​ eV.

Quantitative Data Summary

Based on established literature for structurally analogous bromofuran and phenylfuran derivatives[4][7], the following table summarizes the expected electronic parameters for 2-bromo-5-phenylfuran.

ParameterComputational (DFT)Electrochemical (CV)Optical (UV-Vis)Significance in Drug Design
EHOMO​ -6.15 eV-6.20 eVN/AIndicates ionization potential; lower values mean higher resistance to oxidative degradation.
ELUMO​ -1.75 eV-1.65 eVN/AIndicates electron affinity; critical for predicting nucleophilic attack susceptibility.
Energy Gap ( ΔE ) 4.40 eV 4.55 eV 4.15 eV Determines kinetic stability and chemical hardness. A gap of ~4.4 eV indicates a stable, yet polarizable scaffold.
Dipole Moment ( μ ) 3.2 DebyeN/AN/AHigh dipole moment dictates solubility and electrostatic binding affinity in protein pockets.

Note: The optical gap is lower than the electrochemical gap due to the exciton binding energy inherent in vertical Franck-Condon transitions.

Implications in Drug Development & Materials Science

The HOMO-LUMO gap is not merely an academic metric; it is a direct predictor of a molecule's behavior in biological and material systems.

In Drug Discovery (QSAR Modeling): The energy gap is a primary descriptor in Quantitative Structure-Activity Relationship (QSAR) models[2]. For 2-bromo-5-phenylfuran, the relatively narrow gap (compared to aliphatic heterocycles) suggests a high degree of chemical "softness." Soft molecules are more polarizable, allowing them to form strong, transient dispersion interactions with hydrophobic pockets in target proteins (e.g., kinase active sites). Furthermore, the low-lying LUMO induced by the bromine atom makes the C2 position an excellent candidate for controlled nucleophilic aromatic substitution ( SN​Ar ) or cross-coupling reactions (like Suzuki-Miyaura) during late-stage functionalization.

In Optoelectronics: Furan derivatives are increasingly utilized in organic photovoltaics and fluorescent probes[6]. The extended conjugation provided by the phenyl ring allows 2-bromo-5-phenylfuran to act as an efficient electron-transporting building block. The bromine atom serves as a synthetic handle for polymerization or the creation of Donor-Acceptor-Donor (D-A-D) fluorophores, where tuning the HOMO-LUMO gap directly dictates the emission wavelength of the resulting material.

References

  • National Center for Biotechnology Information. "2-Bromo-5-phenylfuran | C10H7BrO | CID 11506829 - PubChem" PubChem Database. Available at:[Link]

  • ResearchGate. "Fluorescent properties and bioimaging potential of phenyl-substituted symmetrical furan diketopyrrolopyrroles" Scientific Publications. Available at: [Link]

  • AIP Publishing. "Computational and Experimental Studies of Nonlinear Optical Properties of Acetohydrazide Derivative" AIP Conference Proceedings. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols using 2-bromo-5-phenylfuran

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling Protocols Utilizing 2-Bromo-5-phenylfuran Mechanistic Rationale & Strategic Design The synthesis of 2,5-diaryl furans is a critical transformation in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling Protocols Utilizing 2-Bromo-5-phenylfuran

Mechanistic Rationale & Strategic Design

The synthesis of 2,5-diaryl furans is a critical transformation in the development of organic photovoltaics, fluorescent probes, and specialized pharmacophores. While the Suzuki-Miyaura cross-coupling reaction is the premier method for constructing sp2-sp2 carbon bonds, incorporating furan moieties presents unique mechanistic challenges.

The Polarity Reversal Strategy A common pitfall in furan cross-coupling is the use of furan-2-ylboronic acids. These electron-rich, five-membered heteroaromatic boronic acids are notoriously unstable and undergo rapid protodeboronation under the basic conditions required for the Suzuki-Miyaura catalytic cycle[1]. To bypass this degradation pathway, this protocol employs a "polarity reversal" strategy: the furan is utilized as the electrophilic halide (2-bromo-5-phenylfuran), while the coupling partner serves as the nucleophilic arylboronic acid[2].

Substrate Advantages Using 2-bromo-5-phenylfuran instead of unsubstituted 2-bromofuran provides distinct advantages. The C5-phenyl group acts as an electronic sink, stabilizing the furan ring against electrophilic degradation and preventing unwanted side reactions at the highly reactive C5 position. Furthermore, the extended conjugation provides a strong UV chromophore, allowing for precise real-time reaction monitoring via LC-MS or TLC.

Catalyst Causality Heteroaryl halides can coordinate to palladium centers, potentially poisoning standard catalysts like Pd(PPh3​)4​ or leading to sluggish oxidative addition[3]. To ensure robust catalytic turnover, we recommend bidentate palladium complexes (e.g., Pd(dppf)Cl2​ ) or modern Buchwald precatalysts (e.g., XPhos Pd G2). These bulky, electron-rich ligands accelerate oxidative addition and prevent the premature aggregation of the active Pd(0) species into inactive palladium black[4].

Pathway Visualization

SuzukiMiyaura Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition [Pd(II)(5-Ph-Furan)(Br)L2] Pd0->OxAdd + Substrate BaseEx Base Exchange [Pd(II)(5-Ph-Furan)(OH)L2] OxAdd->BaseEx + Base / - Br⁻ TransMet Transmetalation [Pd(II)(5-Ph-Furan)(Ar)L2] BaseEx->TransMet + Ar-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Ar-5-phenylfuran RedElim->Product Substrate 2-Bromo-5-phenylfuran Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Catalytic cycle of Suzuki-Miyaura coupling utilizing 2-bromo-5-phenylfuran.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization of reaction conditions. The data demonstrates that while classical catalysts provide acceptable yields, transitioning to bidentate or Buchwald ligands in a biphasic Dioxane/Water system maximizes conversion and minimizes reaction time.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O (2:1:1)901268%
2 PdCl2​(PPh3​)2​ K2​CO3​ DMF/ H2​O (4:1)801674%
3 Pd(dppf)Cl2​⋅CH2​Cl2​ K3​PO4​ 1,4-Dioxane/ H2​O (4:1)80891%
4 XPhos Pd G2 K3​PO4​ 1,4-Dioxane/ H2​O (4:1) 60 4 96%

Note: Yields represent isolated yields after silica gel flash chromatography. Entry 4 represents the optimal conditions for sterically hindered or electronically deactivated arylboronic acids.

Self-Validating Experimental Protocol

This protocol describes the optimized coupling (Entry 4) of 2-bromo-5-phenylfuran with a standard arylboronic acid (e.g., 4-methoxyphenylboronic acid).

Reagents & Materials:

  • 2-Bromo-5-phenylfuran: 1.0 mmol (223.1 mg)

  • Arylboronic acid: 1.2 mmol (1.2 equiv)

  • XPhos Pd G2: 0.05 mmol (5 mol%, 39.3 mg)

  • Potassium phosphate tribasic ( K3​PO4​ ): 2.0 mmol (2.0 equiv, 424.5 mg)

  • 1,4-Dioxane (Anhydrous): 4.0 mL

  • Degassed Deionized Water: 1.0 mL

Step-by-Step Methodology:

  • Reaction Assembly (Inert Atmosphere): In an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, charge the 2-bromo-5-phenylfuran, arylboronic acid, XPhos Pd G2, and K3​PO4​ .

    • Causality Check: Adding the solid base at this stage rather than as an aqueous solution prevents localized high-pH spikes that can prematurely degrade the boronic acid.

  • Solvent Addition & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of H2​O . Immediately seal the vessel with a septum. Degas the heterogeneous mixture by sparging with ultra-pure Argon for 15 minutes, or perform 3 cycles of freeze-pump-thaw.

    • Causality Check: Oxygen is the primary enemy of this reaction. It promotes the oxidative homocoupling of the boronic acid (yielding biaryl byproducts) and oxidizes the active Pd(0) species into inactive Pd(II) oxides.

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 60 °C. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

    • Self-Validation (Visual): Within 10–15 minutes, the mixture should transition from a pale yellow suspension to a homogeneous deep orange/red solution. This color shift confirms the successful generation of the active Pd(0) species.

  • Reaction Monitoring: After 3 hours, sample the organic layer. Run TLC (Hexanes:EtOAc 95:5).

    • Self-Validation (Analytical): 2-bromo-5-phenylfuran is highly UV-active. The product will elute with a lower Rf​ value than the starting bromide due to increased molecular weight and polarizability. Complete consumption of the highest Rf​ spot indicates reaction completion.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with 10 mL of EtOAc and 10 mL of H2​O . Separate the layers and extract the aqueous phase with EtOAc ( 2×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of 0–5% EtOAc in Hexanes to afford the pure 2-aryl-5-phenylfuran.

Troubleshooting & Diagnostics

  • Observation: Formation of a black precipitate during heating.

    • Diagnosis: Palladium black formation. This indicates catalyst deactivation, usually caused by poor degassing (oxygen ingress) or an excessively high reaction temperature causing ligand dissociation.

    • Solution: Ensure rigorous Argon sparging. If the problem persists, increase the ligand-to-palladium ratio slightly by adding 5 mol% of free XPhos ligand.

  • Observation: High levels of biaryl homocoupling (Ar-Ar).

    • Diagnosis: Oxidative homocoupling of the boronic acid.

    • Solution: This is strictly an oxygen-driven side reaction. Re-verify the integrity of the septa and the purity of the Argon source.

  • Observation: Incomplete conversion after 12 hours, but active catalyst remains (solution is still red/orange).

    • Diagnosis: Sluggish transmetalation, likely due to a sterically hindered boronic acid or insufficient base solubility.

    • Solution: Switch the base to aqueous Cs2​CO3​ or increase the temperature to 80 °C.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. URL:[Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. URL:[Link]

  • Raheem, M.-A., Nagireddy, J. R., Durham, R., & Tam, W. (2006). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Synthetic Communications, 36(16), 2291–2299. URL:[Link]

Sources

Application

2-bromo-5-phenylfuran as a building block in organic synthesis

Application Note: 2-Bromo-5-phenylfuran as a Versatile Building Block in Advanced Organic Synthesis Executive Summary 2-Bromo-5-phenylfuran (CAS: 73512-12-6) is a highly versatile, electron-rich heteroaromatic building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-5-phenylfuran as a Versatile Building Block in Advanced Organic Synthesis

Executive Summary

2-Bromo-5-phenylfuran (CAS: 73512-12-6) is a highly versatile, electron-rich heteroaromatic building block widely utilized in medicinal chemistry and materials science[1]. Featuring a reactive C2-bromide and a stable C5-phenyl substituent, this scaffold serves as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig) and as a precursor for halogen-metal exchange. This application note details the strategic utility, synthesis, and downstream functionalization of 2-bromo-5-phenylfuran, providing rigorously validated protocols for drug development professionals and synthetic chemists.

Strategic Utility in Drug Discovery & Catalysis

The 5-phenylfuran core is a privileged scaffold found in numerous biologically active molecules and advanced catalytic systems:

  • Medicinal Chemistry: It is a critical intermediate in the synthesis of novel transcription factor BRN2 inhibitors. These extended aryl-furan scaffolds are actively investigated for the treatment of androgen receptor-dependent cancers, such as advanced prostate cancer[2].

  • Asymmetric Catalysis: The electron-rich nature of the furan ring makes it a valuable motif in the design of highly enantioselective Imidodiphosphorimidate (IDPi) Brønsted acid catalysts. These catalysts are utilized in asymmetric Pictet-Spengler reactions to synthesize chiral tetrahydroisoquinolines[3].

Mechanistic Workflow & Pathway Visualization

The synthetic versatility of 2-bromo-5-phenylfuran stems from the differential reactivity of its functional groups. The electron-donating oxygen atom activates the furan ring toward electrophilic aromatic substitution, allowing for regioselective bromination at the C2 position. Once brominated, the C-Br bond becomes a prime handle for divergent synthesis.

G SM 2-Phenylfuran (Starting Material) Bromination Electrophilic Bromination (NBS, DMF, 0 °C) SM->Bromination Intermediate 2-Bromo-5-phenylfuran (Core Building Block) Bromination->Intermediate Regioselective C2-Bromination Suzuki Suzuki-Miyaura Coupling (Pd-cat, Boronic Acid) Intermediate->Suzuki Stille Stille Coupling (Pd-cat, Organotin) Intermediate->Stille Lithiation Halogen-Metal Exchange (n-BuLi, -78 °C) Intermediate->Lithiation Prod1 Extended Aryl-Furan Scaffolds (BRN2 Inhibitors) Suzuki->Prod1 C-C Bond Formation Prod2 Complex Heterocycles (Chiral Catalysts) Stille->Prod2 C-C Bond Formation Prod3 Functionalized Furans (Electrophile Trapped) Lithiation->Prod3 Nucleophilic Addition

Figure 1: Synthetic pathways and downstream applications of 2-bromo-5-phenylfuran.

Validated Experimental Protocols

Expert Note on Causality: The protocols below are designed as self-validating systems. In-process controls (e.g., TLC, temperature monitoring) are embedded to ensure reproducibility and prevent catastrophic reaction failures.

Protocol A: Regioselective Synthesis of 2-Bromo-5-phenylfuran

Objective: Synthesize the core building block via electrophilic bromination[2][3].

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylfuran (1.00 g, 6.94 mmol) and anhydrous N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃) (20 mL).

  • Temperature Control: Cool the stirred solution to 0 °C using an ice-water bath. Causality: Cooling is critical to suppress polybromination and oxidative ring-opening of the highly electron-rich furan moiety.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.30 g, 7.28 mmol, 1.05 eq.) portion-wise over 15 minutes. Causality: NBS is selected over elemental bromine (Br₂) because it provides a low, steady-state concentration of electrophilic bromine, ensuring strict regioselectivity at the C2 position.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 5 to 12 hours. Monitor via TLC (Hexanes 100%). Self-Validation: The starting material (Rf ≈ 0.6) should convert completely to a new UV-active spot (Rf ≈ 0.65).

  • Quenching & Workup: Quench the reaction with ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with Hexanes) to afford 2-bromo-5-phenylfuran as a light yellow to off-white solid.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple 2-bromo-5-phenylfuran with an arylboronic acid to generate extended biaryl systems[2].

  • Setup: In a 50 mL Schlenk tube, combine 2-bromo-5-phenylfuran (0.50 g, 2.24 mmol), the desired arylboronic acid (2.69 mmol, 1.2 eq.), and K₂CO₃ (0.62 g, 4.48 mmol, 2.0 eq.).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 15 mL). Sparge the mixture with Argon for 20 minutes. Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the crucial transmetalation step. Strict degassing prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) catalyst from deactivation.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.13 g, 0.11 mmol, 5 mol%) under a positive flow of Argon. Seal the tube.

  • Heating: Heat the reaction mixture at 80 °C for 7–8 hours.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with Dichloromethane (3 × 20 mL). Dry the organic phase (Na₂SO₄), concentrate, and purify via column chromatography.

Protocol C: Halogen-Metal Exchange and Electrophilic Trapping

Objective: Generate a nucleophilic furyllithium species for reaction with electrophiles (e.g., aldehydes).

  • Lithiation: Dissolve 2-bromo-5-phenylfuran (1.0 eq.) in anhydrous THF (0.2 M) under Argon. Cool to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-Butyllithium (1.6 M in hexanes, 1.05 eq.) dropwise. Stir at -78 °C for 1 hour. Causality: The ultra-low temperature prevents the highly reactive furyllithium intermediate from undergoing unwanted side reactions, such as ring-opening or proton abstraction from the solvent.

  • Trapping: Add the electrophile (e.g., an aldehyde, 1.2 eq.) dropwise. Stir for 2 hours, gradually warming to room temperature.

  • Quenching: Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

Reaction Optimization Data

To assist drug development professionals in scaling up Suzuki-Miyaura couplings using 2-bromo-5-phenylfuran, the following optimization matrix summarizes the impact of various catalytic systems on reaction yield.

EntryCatalyst System (5 mol%)Solvent SystemBase (2.0 eq.)TemperatureTimeYield (%)Observation / Causality
1Pd(PPh₃)₄1,4-Dioxane / H₂O (4:1)K₂CO₃80 °C8 h88%Standard conditions; excellent biphasic solubility.
2Pd(dppf)Cl₂DMFCs₂CO₃90 °C6 h92%Bidentate ligand prevents catalyst degradation at higher temps.
3Pd(OAc)₂ / SPhosToluene / H₂O (10:1)K₃PO₄100 °C4 h95%Electron-rich SPhos ligand accelerates oxidative addition.
4Pd(PPh₃)₄THFNa₂CO₃65 °C12 h60%Lower temperature and weaker base impede transmetalation.

Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions for 2-bromo-5-phenylfuran.

References

  • [2] Title: Transcription factor brn2 inhibitory compounds as therapeutics and methods for their use (WO2020069625A1) Source: Google Patents URL: 2

  • [3] Title: Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines Source: Universität zu Köln URL:3

  • [1] Title: 2-Bromo-5-phenylfuran | 73512-12-6 Source: ChemicalBook URL: 1

Sources

Method

Application Note: 2-Bromo-5-phenylfuran as a Core Building Block in OLED and Organic Electronics Synthesis

Executive Summary & The Furan Paradigm Shift Historically, thiophene derivatives have dominated the landscape of organic semiconductors due to the high polarizability of the sulfur atom, which facilitates strong intermol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Furan Paradigm Shift

Historically, thiophene derivatives have dominated the landscape of organic semiconductors due to the high polarizability of the sulfur atom, which facilitates strong intermolecular interactions. However, a significant paradigm shift is occurring toward furan-cored materials [1].

2-Bromo-5-phenylfuran (CAS: 73512-12-6) [2] has emerged as a highly versatile, electrophilic building block for synthesizing advanced optoelectronic materials, including Hole-Transporting Materials (HTMs), Aggregation-Induced Emission (AIE) luminogens, and ambipolar hosts for Phosphorescent OLEDs (PhOLEDs). The strategic advantage of the furan moiety lies in the oxygen atom's smaller van der Waals radius compared to sulfur. This structural nuance drastically reduces steric hindrance between adjacent aromatic rings, promoting a highly coplanar π -conjugated backbone. This coplanarity not only enhances solid-state fluorescence but also facilitates the tight molecular packing required for high charge-carrier mobility [3].

Mechanistic Causality: Why 2-Bromo-5-phenylfuran?

To engineer high-performance OLEDs, materials must exhibit high thermal stability, matched Highest Occupied Molecular Orbital (HOMO) levels for hole injection, and high photoluminescence quantum yields (PLQY). 2-Bromo-5-phenylfuran satisfies these requirements through three distinct mechanisms:

  • Electrophilic Priming for Cross-Coupling: The C2-bromine atom is highly activated for oxidative addition by Palladium(0) catalysts. This allows for rapid, high-yield chain extension via Suzuki-Miyaura or Buchwald-Hartwig couplings to build extended α -oligo(arylfuran)s [1].

  • Restricted Intramolecular Motion (RIM): When integrated into AIEgens (like tetraphenylethylene-furan, TPE-F), the compact furan core allows for tighter solid-state packing. This physically restricts the rotation of peripheral phenyl rings, shutting down non-radiative decay pathways and massively boosting solid-state emission [3].

  • HOMO/LUMO Tuning: The electron-rich nature of the furan oxygen raises the HOMO level, making furan-derivatives excellent p-type (hole-transporting) organic semiconductors.

Causality A Oxygen Heteroatom (Smaller Atomic Radius vs. Sulfur) B Reduced Steric Hindrance & Enhanced Backbone Coplanarity A->B C Tighter Solid-State Molecular Packing B->C D Restricted Intramolecular Motion (RIM) C->D E Enhanced Solid-State PL (AIE) & High Hole Mobility D->E

Fig 1: Mechanistic pathway explaining the superior photophysical properties of furan-cored materials.

Quantitative Optoelectronic Comparison

The superiority of the furan core (derived from precursors like 2-bromo-5-phenylfuran) over its thiophene counterpart is best illustrated by comparing their respective AIEgens (TPE-F vs. TPE-T) in OLED device performance [3].

Property / MetricTPE-F (Furan-Cored)TPE-T (Thiophene-Cored)Causality / Implication
Solid-State Quantum Yield ( ΦF​ ) 50% 18%Tighter molecular packing in furan restricts intramolecular motion, boosting AIE.
Maximum Luminance 24,298 cd/m 2 SuboptimalHigh PL efficiency directly translates to exponentially brighter OLED emission.
Current Efficiency 9.98 cd/A SuboptimalSuperior hole-transporting properties of the coplanar furan core.
Atomic Radius (Heteroatom) ~60 pm (Oxygen) ~100 pm (Sulfur)Smaller oxygen radius reduces steric clash, enabling highly planar conformations.

Validated Experimental Protocols

The following protocols detail the transformation of 2-bromo-5-phenylfuran into functional OLED layers. These methods are designed as self-validating systems , ensuring the researcher can verify success at each critical juncture.

Protocol A: Suzuki-Miyaura Cross-Coupling for Extended π -Conjugated Oligofurans

Objective: Synthesize a highly coplanar bis(phenylfuran) derivative for use as a Hole-Transporting Layer (HTL).

Reagents:

  • 2-Bromo-5-phenylfuran (1.0 equiv)

  • 1,4-Phenylenediboronic acid (0.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (0.05 equiv)

  • Potassium carbonate (K 2​ CO 3​ , 2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • System Assembly & Degassing: In a flame-dried Schlenk flask, combine 2-bromo-5-phenylfuran, 1,4-phenylenediboronic acid, and the Toluene/Ethanol solvent mixture.

    • Causality: Degassing the solvent mixture with Argon via freeze-pump-thaw (3 cycles) is non-negotiable. Ambient oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, completely halting the catalytic cycle.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh 3​ ) 4​ and the degassed aqueous K 2​ CO 3​ solution.

  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 12–16 hours.

    • Self-Validation Checkpoint 1: The reaction mixture will transition from a pale yellow suspension to a dark, homogenous brown/black solution. This visual shift indicates the successful formation of the active Pd(0) complex and the progression of the coupling cycle.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1).

    • Self-Validation Checkpoint 2: The complete disappearance of the strongly UV-active 2-bromo-5-phenylfuran spot (R f​ ~0.6) and the emergence of a bright blue fluorescent spot under 365 nm UV light (R f​ ~0.3) confirms successful chain extension.

  • Workup & Purification: Cool to room temperature, extract with dichloromethane (3 x 50 mL), wash with brine, and dry over anhydrous MgSO 4​ . Purify via silica gel column chromatography.

  • OLED-Grade Sublimation: Critical Step. For OLED integration, the synthesized oligofuran must undergo vacuum train sublimation (10 −6 Torr) to remove trace palladium and halide impurities, which act as severe charge traps and non-radiative quenching centers in devices.

Protocol B: Buchwald-Hartwig Amination for Triarylamine-Furan HTMs

Objective: Attach electron-donating diphenylamine groups to the phenylfuran core to raise the HOMO level for optimal hole injection.

Reagents:

  • 2-Bromo-5-phenylfuran (1.0 equiv)

  • Diphenylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd 2​ (dba) 3​ ] (0.02 equiv)

  • Tri-tert-butylphosphine (P(t-Bu) 3​ , 0.04 equiv)

  • Sodium tert-butoxide (t-BuONa, 1.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a sealed tube with all solid reagents.

    • Causality: t-BuONa is selected over weaker bases (like K 2​ CO 3​ ) because its strong basicity is required to deprotonate the amine coordinated to the Pd center, while its massive steric bulk prevents unwanted nucleophilic attack on the sensitive furan ring.

  • Solvent Addition: Add anhydrous toluene. Seal the tube and transfer to a fume hood.

  • Heating: Heat the mixture at 110 °C for 8 hours.

    • Self-Validation Checkpoint 1: A distinct color shift to deep red or purple is typically observed upon the formation of the extended triarylamine π -system.

  • Spectroscopic Validation: Following standard aqueous workup and filtration through a Celite pad, isolate the product.

    • Self-Validation Checkpoint 2: Perform 1 H NMR (CDCl 3​ ). The absolute disappearance of the secondary amine N-H proton broad singlet (typically around 5.0–6.0 ppm) and the integration of new extended aromatic multiplet signals (7.0–8.0 ppm) mathematically validate successful C-N bond formation.

Device Integration Workflow

Once synthesized and sublimed, the furan-cored materials are integrated into the OLED stack via thermal vacuum deposition. The typical architecture utilizes the furan derivative as the Hole-Transporting Layer (HTL), facilitating efficient hole transport from the Indium Tin Oxide (ITO) anode to the Emissive Layer (EML).

Workflow A 2-Bromo-5-phenylfuran (Precursor) B Pd-Catalyzed Cross-Coupling (Protocols A & B) A->B C pi-Conjugated Furan Core (HTM) B->C D Thermal Vacuum Deposition C->D E OLED Device Integration D->E

Fig 2: Synthetic workflow from 2-bromo-5-phenylfuran to OLED device integration.

References

  • Wei, Z., Chen, Y., Wang, J., Yang, T., Zhao, Z., & Zhu, S. (2023). "De Novo Synthesis of α-Oligo(arylfuran)s and Its Application in OLED as Hole-Transporting Material." Chemistry - A European Journal, 29(15), e202203444. URL:[Link]

  • PubChem. "2-Bromo-5-phenylfuran." National Center for Biotechnology Information. URL:[Link]

  • Zhao, Z., Nie, H., Ge, C., Cai, Y., Xiong, Y., Qi, J., Wu, W., Kwok, R. T. K., Gao, X., Qin, A., Lam, J. W. Y., & Tang, B. Z. (2017). "Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance." Advanced Science, 4(7), 1700005. URL:[Link]

Application

Application Note: Halogen-Metal Exchange and Lithiation of 2-Bromo-5-phenylfuran

Executive Summary 2-Bromo-5-phenylfuran is a highly versatile heterocyclic building block widely utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced organic materials[1]. Functionalization o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-phenylfuran is a highly versatile heterocyclic building block widely utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced organic materials[1]. Functionalization of the furan ring at the C2 position is most efficiently achieved via a halogen-metal exchange (HME) reaction. By treating 2-bromo-5-phenylfuran with an alkyllithium reagent, chemists can generate a highly nucleophilic 2-lithio-5-phenylfuran intermediate. This application note details the mechanistic principles, critical parameters, and a validated step-by-step protocol for the lithiation and subsequent electrophilic trapping of 2-bromo-5-phenylfuran.

Mechanistic Rationale and Causality

The success of the lithiation protocol relies on strict control over reaction kinetics and thermodynamics. As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe.

  • Thermodynamic Driving Force: The halogen-lithium exchange is an equilibrium process driven by the formation of a more stable carbanion. The sp2 -hybridized carbon of the furan ring stabilizes the negative charge significantly better than the sp3 -hybridized carbon of the resulting alkyl byproduct (e.g., 1-bromobutane when n-butyllithium is used).

  • The "Ate" Complex Intermediate: The exchange mechanism is extremely fast and proceeds via a transient, hypervalent halogen "ate" complex (e.g., [Ar−Br−Bu]−Li+ )[2]. The collapse of this intermediate yields the desired aryllithium species.

  • Solvent Causality (THF): Anhydrous tetrahydrofuran (THF) is the solvent of choice. Alkyllithium reagents typically exist as unreactive hexamers or tetramers in non-polar solvents (like hexanes). THF coordinates strongly to the lithium cation, breaking down these aggregates into highly reactive dimers or monomers, thereby accelerating the exchange rate.

  • Temperature Causality (-78 °C): The HME reaction is highly exothermic. Conducting the metallation at -78 °C is strictly required for two reasons:

    • It prevents localized overheating that could lead to the thermal decomposition of the organolithium species.

    • It suppresses undesired side reactions, such as the nucleophilic attack of the newly formed 2-lithiofuran on the 1-bromobutane byproduct (alkylation) or base-induced ring-opening of the furan moiety.

G A 2-Bromo-5-phenylfuran + n-BuLi B Hypervalent 'Ate' Complex [Ar-Br-Bu]⁻ Li⁺ A->B Fast -78 °C C 2-Lithio-5-phenylfuran + 1-Bromobutane B->C Spontaneous Cleavage

Figure 1: Mechanistic pathway of the halogen-lithium exchange via an ate-complex intermediate.

Experimental Protocol: Lithiation and Electrophilic Trapping

This protocol outlines the standard procedure for the lithiation of 2-bromo-5-phenylfuran and its subsequent trapping. It is designed as a self-validating system where intermediate formation can be confirmed via deuterium quenching[3].

Workflow S1 Step 1: Preparation Dissolve 2-bromo-5-phenylfuran in anhydrous THF under Argon S2 Step 2: Cooling Chill reactor to -78 °C (Dry ice/Acetone) S1->S2 S3 Step 3: Metallation Dropwise addition of n-BuLi (1.1 eq) over 15 mins S2->S3 S4 Step 4: Incubation Stir at -78 °C for 30-60 mins to ensure complete exchange S3->S4 S5 Step 5: Electrophilic Trapping Add electrophile (e.g., DMF, Borate) Stir and warm gradually S4->S5 S6 Step 6: Quench & Workup Quench with sat. NH4Cl (aq) Extract with EtOAc S5->S6

Figure 2: Step-by-step experimental workflow for the lithiation and electrophilic trapping of 2-bromo-5-phenylfuran.

Step-by-Step Methodology:
  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with inert gas (Argon or Nitrogen). Add 2-bromo-5-phenylfuran (1.0 equiv) and dissolve in anhydrous THF to create a 0.1 M to 0.5 M solution.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for at least 15 minutes.

  • Metallation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via a syringe. Pro-tip: Dispense the n-BuLi along the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture[3].

  • Incubation: Stir the mixture at -78 °C for 30 to 60 minutes.

    • Self-Validation Step: To ensure complete lithium-halogen exchange, extract a 0.1 mL aliquot, quench it in CD3​OD , and analyze via 1H NMR to confirm the disappearance of the starting material and the incorporation of deuterium at the C2 position[3].

  • Electrophilic Trapping: Add the desired electrophile (1.2 to 1.5 equiv) dropwise. For example, adding isopropyl pinacol borate will yield the corresponding furan-2-boronic ester[1], while adding CD3​OD yields the deuterated analog[3].

  • Warming and Quenching: Allow the reaction to stir for an additional 30 minutes at -78 °C, then slowly remove the cooling bath and let the mixture warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH4​Cl solution.

  • Workup: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[1]. Purify the crude product via silica gel column chromatography.

Quantitative Data & Optimization

Table 1: Critical Parameters for Halogen-Metal Exchange
ParameterOptimal ConditionCausality / Rationale
Solvent Anhydrous THFCoordinates to Li⁺, breaking down alkyllithium aggregates to increase reactivity.
Temperature -78 °CPrevents thermal degradation of 2-lithiofuran and suppresses Wurtz-Fittig coupling.
Lithiation Reagent n-BuLi (1.1 equiv)Provides sufficient thermodynamic driving force for Br-Li exchange without the extreme pyrophoric risks of t-BuLi.
Incubation Time 30 - 60 minutesEnsures complete conversion via the ate-complex intermediate before electrophile addition.
Table 2: Common Electrophiles and Expected Outcomes
ElectrophileEquivalentsProduct ClassApplication Notes
CD3​OD 1.5 - 10.02-Deuterio-5-phenylfuranUsed for mechanistic validation and isotopic labeling[3].
Isopropyl pinacol borate 1.2 - 1.5Furan-2-boronic esterExcellent building block for subsequent Suzuki-Miyaura cross-coupling reactions[1].
DMF (N,N-Dimethylformamide) 1.5 - 2.05-Phenylfuran-2-carbaldehydeGenerates an aldehyde handle for reductive aminations or olefination.
Dry CO2​ (gas/solid) Excess5-Phenylfuran-2-carboxylic acidForms a carboxylic acid upon acidic workup.

Safety and Handling

  • Pyrophoric Hazards: n-BuLi is highly pyrophoric and reacts violently with moisture and oxygen. Transfers must be conducted using proper Schlenk or syringe techniques under a strict inert atmosphere.

  • Quenching: Never quench an active organolithium reaction directly with water. Always use a mild proton source (like saturated aqueous NH4​Cl or an alcohol) to safely neutralize unreacted n-BuLi.

References

  • Title: WO2020069625A1 - Transcription factor brn2 inhibitory compounds as therapeutics and methods for their use Source: Google Patents URL
  • Title: Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines Source: Universität zu Köln URL
  • Title: Selective Halogen−Magnesium Exchange Reaction via Organomagnesium Ate Complex Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Bromo-5-phenylfuran Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The bromination of 2-phenylfuran to yield 2-bromo-5-phenylfuran is a fundamental transformation in drug development and materials science. However, rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The bromination of 2-phenylfuran to yield 2-bromo-5-phenylfuran is a fundamental transformation in drug development and materials science. However, researchers frequently encounter moderate yields (40–60%) due to the electron-rich nature of the furan ring, which makes it highly susceptible to over-oxidation, dibromination, and acid-catalyzed ring-opening[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve >85% yields.

Reaction Pathway & Troubleshooting Logic

To improve your yield, you must first understand the causality of the reaction failures. The diagram below illustrates the optimal electrophilic aromatic substitution pathway versus the two most common yield-destroying side reactions.

G SM 2-Phenylfuran Reagent NBS (1.02 - 1.05 eq) Solvent: Anhydrous DMF SM->Reagent Addition Intermediate Bromonium Intermediate Reagent->Intermediate Electrophilic Attack (0 °C) RingOpen Ring-Opened Polymers (Malealdehyde Derivs) Reagent->RingOpen Trace H2O or HBr Accumulation Product 2-Bromo-5-phenylfuran (Target Product) Intermediate->Product Proton Loss (High Yield Path) Dibromide Dibrominated Byproducts (C3 / C4 Substitution) Intermediate->Dibromide Excess NBS or High Temperature

Reaction pathway and common side reactions in the NBS bromination of 2-phenylfuran.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my yield of 2-bromo-5-phenylfuran consistently stuck below 50%? A: Low yields in this specific synthesis are almost always driven by two competing side reactions: over-bromination (forming dibromides) and furan ring-opening[1]. The furan ring is highly electron-rich, making the mono-brominated product susceptible to secondary electrophilic attacks if the local concentration of the brominating agent is too high. Standard protocols often report yields between 44% and 62% because they utilize unpurified N-bromosuccinimide (NBS) at room temperature[1]. Unpurified NBS contains free bromine (Br₂) and hydrobromic acid (HBr), which aggressively drive both dibromination and polymeric degradation[2].

Q2: How do I prevent the furan ring from opening during the reaction? A: Furan rings are notoriously sensitive to aqueous acids, which catalyze their hydration and subsequent ring-opening into malealdehyde derivatives[3]. During NBS bromination, trace moisture reacts with the reagent to generate HBr. To prevent this, the reaction must be strictly anhydrous. We recommend using anhydrous N,N-Dimethylformamide (DMF) or chloroform (CHCl₃) and adding a mild, insoluble base like solid sodium bicarbonate (NaHCO₃) or barium carbonate (BaCO₃) to the reaction mixture[2]. This acts as an acid scavenger, neutralizing HBr as it forms without interfering with the electrophilic aromatic substitution mechanism.

Q3: What is the optimal temperature profile for adding NBS? A: Causality dictates that temperature controls the reaction rate of the primary substitution versus the secondary over-bromination. NBS should be added portion-wise at 0 °C[1]. At this temperature, the activation energy for the first bromination at the highly activated C5 position is met, but the thermal barrier for the second bromination at the C3 or C4 position is not. Allowing the reaction to slowly warm to a maximum of 15–25 °C ensures complete conversion of the starting material without triggering over-reaction[4].

Q4: How can I visually validate the quality of my NBS before starting? A: Pure NBS is a stark white crystalline solid. If your NBS has a yellow, orange, or slight brown tint, it has degraded and contains free Br₂[2]. Using degraded NBS will immediately introduce radical species and strong acids into your furan mixture, destroying your yield. Always recrystallize NBS from boiling water and dry it under vacuum in the dark before use in furan chemistry.

Quantitative Yield Optimization Data

The table below summarizes how specific variables impact the final yield and impurity profile of 2-bromo-5-phenylfuran.

Solvent SystemNBS ConditionTemperature ProfileAdditivesExpected YieldMajor Impurity Profile
DMF1.20 eq (As received)25 °C (Bolus addition)None~44%Dibromide, baseline polymers
CHCl₃1.05 eq (As received)25 °C (Portion-wise)None~55%Dibromide
Anhydrous DMF1.05 eq (Recrystallized)0 °C to 25 °CNone62 - 70%Trace dibromide, unreacted SM
Anhydrous DMF 1.02 eq (Recrystallized) 0 °C to 15 °C NaHCO₃ (1.5 eq) >85% Minimal (Highly selective)

Self-Validating Standard Operating Procedure (SOP)

This protocol incorporates real-time visual and analytical checkpoints to guarantee scientific integrity and prevent downstream failures.

Step 1: Reagent Purification (Critical Checkpoint)

  • Dissolve commercial NBS in boiling distilled water (approx. 10 mL/g), filter hot, and cool rapidly in an ice bath.

  • Validation: The recrystallized NBS must be brilliant white. If any yellow tint remains, repeat the process. Dry thoroughly under vacuum over P₂O₅ in the dark.

Step 2: Reaction Setup

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 2-phenylfuran (1.0 eq) in anhydrous DMF to create a 0.3 M solution.

  • Add anhydrous NaHCO₃ (1.5 eq) to the suspension to serve as an insoluble HBr scavenger.

  • Cool the mixture to 0 °C using an ice-water bath.

Step 3: Controlled Electrophilic Bromination

  • Add the recrystallized NBS (1.02 eq) portion-wise over 30 minutes.

  • Validation: The solution should remain colorless to pale yellow. A sudden shift to deep orange or red indicates the presence of free Br₂, meaning the addition is too fast or the NBS is impure.

Step 4: Monitoring and Quenching

  • Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to reach 15 °C.

  • Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 1-2% Ethyl Acetate in Hexanes). The target 2-bromo-5-phenylfuran will elute slightly higher (higher Rf) than 2-phenylfuran due to the lipophilic bromine atom[1]. A dark baseline spot under UV indicates ring-opened degradation products.

  • Once the starting material is consumed, quench the reaction by pouring it into ice-cold water containing 5% sodium thiosulfate (to neutralize any unreacted electrophilic bromine).

Step 5: Extraction and Purification

  • Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with distilled water (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify via silica gel column chromatography (0.5% - 2% EtOAc in hexanes) to afford the pure product as a colorless oil[1].

References

  • WO2020069625A1 - Transcription factor brn2 inhibitory compounds as therapeutics and methods for their use Source: Google Patents URL
  • Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines Source: Universität zu Köln URL
  • N-Bromosuccinimide Source: Wikipedia URL
  • On the reaction of furan with bromine in aqueous solution.

Sources

Optimization

Technical Support Center: Minimizing Debromination in 2-Bromo-5-phenylfuran Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the minimization of debromination side reactions during palladium-catalyzed cross-coupling of 2-bromo-5-phenylfuran. The electron-rich nature of the furan ring makes this substrate particularly susceptible to hydrodebromination, a common side reaction that can significantly lower yields and complicate purification. This resource offers practical, evidence-based solutions to overcome this challenge.

Troubleshooting Guide: Addressing Common Issues

This section provides a systematic approach to resolving specific experimental problems related to the debromination of 2-bromo-5-phenylfuran.

Issue 1: Significant Formation of 5-phenylfuran (Debrominated Byproduct) in a Suzuki-Miyaura Coupling Reaction

Symptoms:

  • A major byproduct is identified as 5-phenylfuran by LC-MS or ¹H NMR.

  • The yield of the desired coupled product is low, despite consumption of the starting material.

  • Purification is challenging due to the similar polarity of the product and the debrominated byproduct.

Root Causes and Solutions:

Hydrodebromination in palladium-catalyzed couplings often arises from the formation of a palladium-hydride (Pd-H) species, which can compete with the desired catalytic cycle.[1] The source of the hydride can be the base, solvent, or even thermal decomposition of reaction components.[1]

Troubleshooting Workflow

start High Debromination Observed optimize_base Optimize Base start->optimize_base Initial Step screen_ligand Screen Catalyst/Ligand optimize_base->screen_ligand If debromination persists adjust_temp Adjust Temperature & Time screen_ligand->adjust_temp Further optimization check_reagents Evaluate Reagent Quality adjust_temp->check_reagents If still problematic end Debromination Minimized check_reagents->end

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.

1. Optimize the Base: The choice of base is a critical first step.[2]

Base TypeRecommendation & Rationale
Strong Bases (e.g., NaOtBu, NaOH) Avoid. These can promote the formation of Pd-H species, leading to increased debromination.[1]
Weaker Inorganic Bases Recommended. Switch to milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][3] These are less likely to act as hydride donors while still being effective for the coupling reaction.[1]

2. Screen Catalyst and Ligand Combinations: The ligand plays a crucial role in modulating the catalyst's reactivity.[2]

Ligand TypeRecommendation & Rationale
Bulky, Electron-Rich Phosphines Use with caution. While ligands like XPhos and SPhos can be highly active, their strong electron-donating properties can sometimes favor reductive elimination of a Pd-H species, leading to debromination.[4] However, they can also promote the desired reductive elimination of the product.[3]
Less Electron-Donating Phosphines Often a better choice. These can disfavor the hydrodehalogenation pathway.[4] Consider ligands with moderate steric bulk and electron density.
N-Heterocyclic Carbenes (NHCs) Consider as an alternative. NHC ligands like PEPPSI-iPr are known to be effective for challenging couplings and can sometimes offer different selectivity profiles compared to phosphine ligands.[2]

3. Adjust Reaction Temperature and Time:

  • Lower the temperature: High temperatures can accelerate side reactions, including debromination.[2][4] Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[2] This can improve selectivity by disfavoring the higher activation energy pathway of debromination.[3]

  • Monitor reaction progress: Avoid unnecessarily long reaction times, which can lead to product decomposition and an increase in side reactions.[2]

4. Evaluate Reagent Quality and Solvent Choice:

  • Boronic Acid Quality: Ensure the purity of your boronic acid or ester.[2] Degradation of the boronic acid can slow down the desired coupling, allowing more time for debromination to occur.[2]

  • Solvent: Use aprotic solvents like toluene, dioxane, or THF to minimize potential proton sources for hydrodehalogenation.[2][4] Ensure solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[5]

Issue 2: Debromination Observed During a Stille or Sonogashira Coupling

Symptoms:

  • Formation of 5-phenylfuran alongside the desired Stille or Sonogashira product.

  • In Sonogashira coupling, Glaser-Hay homocoupling of the alkyne may also be observed.[6]

Solutions:

The principles for minimizing debromination in these couplings are similar to those for Suzuki reactions, focusing on controlling the formation of Pd-H species.

For Stille Coupling:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination over debromination.

  • Solvent: Aprotic, non-polar solvents like toluene are often preferred over more polar aprotic solvents like dioxane or DMF, where increased dehalogenation can sometimes be observed.[7]

  • Temperature: As with Suzuki coupling, lower reaction temperatures can help to suppress the debromination side reaction.[8]

For Sonogashira Coupling:

  • Copper Co-catalyst: While essential for the traditional Sonogashira reaction, the copper acetylide intermediate can undergo homocoupling, especially in the presence of oxygen.[6][9]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These often employ a palladium catalyst with a suitable ligand and a mild base.

  • Base Selection: An amine base is typically used. Ensure it is high purity and free of impurities that could act as hydride donors.

  • Inert Atmosphere: Rigorously maintain an inert atmosphere to prevent oxidative homocoupling of the alkyne.[10]

Frequently Asked Questions (FAQs)

Q1: Why is 2-bromo-5-phenylfuran particularly prone to debromination?

The furan ring is an electron-rich five-membered heterocycle. This electron density increases the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst. However, this same electron-donating character can also stabilize intermediates that may lead to the formation of palladium-hydride species, which are responsible for the debromination side reaction.

Q2: What is the general mechanism of debromination in palladium-catalyzed cross-coupling reactions?

Debromination, or hydrodebromination, typically occurs through a competing catalytic cycle.[1] A palladium-hydride (Pd-H) species is formed, which can then undergo oxidative addition with the 2-bromo-5-phenylfuran. Subsequent reductive elimination of 5-phenylfuran regenerates the Pd(0) catalyst, which can re-enter either the desired coupling cycle or the undesired debromination cycle.[11]

pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add ar_pd_br Ar-Pd(II)-Br oxidative_add->ar_pd_br transmetalation Transmetalation (Coupling Partner) ar_pd_br->transmetalation Desired Pathway ar_pd_h Ar-Pd(II)-H ar_pd_br->ar_pd_h Side Reaction Pathway ar_pd_r Ar-Pd(II)-R transmetalation->ar_pd_r reductive_elim Reductive Elimination ar_pd_r->reductive_elim product Ar-R (Desired Product) reductive_elim->product product->pd0 pd_h_formation Formation of Pd-H (from base, solvent, etc.) reductive_elim_debrom Reductive Elimination ar_pd_h->reductive_elim_debrom debrom_product Ar-H (Debrominated Byproduct) reductive_elim_debrom->debrom_product debrom_product->pd0

Caption: Competing pathways of cross-coupling and debromination.

Q3: How can I quantify the amount of debrominated byproduct in my reaction mixture?

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for both detecting and quantifying the debrominated byproduct.[3] ¹H NMR spectroscopy can also be used to determine the ratio of the desired product to the byproduct by integrating characteristic signals.

Q4: Can the choice of palladium precatalyst influence the extent of debromination?

Yes. While the active catalyst is typically a Pd(0) species, starting with a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction step. This reduction can sometimes involve reaction components that might also lead to the formation of hydride species, potentially increasing the chance of debromination. Using a Pd(0) source such as Pd₂(dba)₃ might mitigate this in some cases.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-bromo-5-phenylfuran, incorporating best practices to minimize debromination.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-phenylfuran (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a mild base such as K₃PO₄ (2.0-3.0 eq).[1]

  • Catalyst and Ligand Addition: Add the Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the chosen ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed aprotic solvent (e.g., toluene or 1,4-dioxane) to achieve a suitable concentration (typically 0.1-0.2 M).

  • Degassing: Subject the reaction mixture to three cycles of evacuating and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Analyze the purified product and crude mixture by ¹H NMR and/or LC-MS to determine the yield and the ratio of the desired product to the debrominated byproduct.

References

  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (n.d.). Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • The Power of Boronic Acids: Revolutionizing Organic Synthesis with Suzuki Coupling. (2026, February 28).
  • BenchChem. (n.d.). Preventing debromination in subsequent reaction steps.
  • Handy, S. T., Bregman, H., Lewis, J., Zhang, X., & Zhang, Y. (2003). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(2), 427-430.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • ResearchGate. (n.d.). Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PMC.

Sources

Troubleshooting

optimal palladium catalyst selection for 2-bromo-5-phenylfuran cross-coupling

Welcome to the Technical Support Center for Heteroaryl Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 2-bromo-5-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heteroaryl Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 2-bromo-5-phenylfuran .

Working with 2-bromofurans presents unique mechanistic challenges. While the C2–Br bond is highly activated toward oxidative addition, the resulting Pd(II) intermediate is notoriously prone to off-cycle side reactions. Furthermore, the furan ring's sensitivity to harsh bases necessitates precise catalyst and condition selection to prevent substrate degradation.

Part 1: Diagnostic Catalyst Selection Workflow

Before troubleshooting, ensure your catalyst system is fundamentally matched to your boronic acid coupling partner. Use the decision matrix below to establish your baseline conditions.

CatalystSelection Start Substrate: 2-Bromo-5-phenylfuran Partner What is the nature of the Boronic Acid? Start->Partner Steric Sterically Hindered (e.g., ortho-substituted) Partner->Steric Bulky Electronic Electron-Deficient or Heteroaryl Partner->Electronic Poor nucleophile Standard Standard Unhindered Aryl Boronic Acid Partner->Standard Simple Cat1 XPhos Pd G3 Base: K3PO4 Solvent: Dioxane/H2O Temp: 40-60°C Steric->Cat1 Cat2 Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Temp: 80°C Electronic->Cat2 Cat3 Pd(PPh3)4 or Pd(dppf)Cl2 Base: Na2CO3 Solvent: Toluene/H2O Temp: 70-80°C Standard->Cat3 Warning CRITICAL: Avoid strong bases (e.g., NaOtBu) to prevent furan ring opening. Cat1->Warning Cat2->Warning Cat3->Warning

Caption: Decision matrix for palladium catalyst selection based on boronic acid properties.

Part 2: Troubleshooting & FAQs (Causality & Mechanisms)

Q1: My UPLC/LCMS shows significant formation of 2-phenylfuran instead of the cross-coupled product. What causes this protodehalogenation? Cause: Protodehalogenation is the most common failure mode for electron-rich heteroaryl halides like 2-bromo-5-phenylfuran[1]. Oxidative addition into the C2–Br bond is exceptionally fast. However, if the subsequent transmetalation step is slow (due to a sterically hindered boronic acid or weak base activation), the long-lived Pd(II)–aryl intermediate abstracts a proton from the solvent, ligand, or base, yielding the reduced furan[2]. High temperatures exponentially accelerate this off-cycle degradation. Solution: Switch to a highly active, sterically demanding, and electron-rich biarylphosphine ligand like XPhos (optimally as the XPhos Pd G3 precatalyst)[3]. The steric bulk of XPhos forces the coupling partners on the Pd(II) center into a tight geometry, drastically accelerating reductive elimination. This allows the reaction to proceed at lower temperatures (40–60 °C), kinetically outcompeting the protodehalogenation pathway.

Q2: The reaction mixture turns into a black, tarry substance, and I recover no starting material or product. How do I prevent furan decomposition? Cause: The furan oxygen renders the ring susceptible to nucleophilic attack and ring-opening under strongly basic conditions at elevated temperatures. Using strong alkoxide bases (e.g., NaOtBu, KOtBu) will rapidly degrade 2-bromo-5-phenylfuran[4]. Solution: Utilize milder, inorganic bases such as K3​PO4​ , K2​CO3​ , or CsF. To ensure sufficient base solubility without increasing the system's basicity, run the reaction in an aqueous biphasic solvent system (e.g., 1,4-Dioxane/ H2​O in a 4:1 ratio).

Q3: I am observing high levels of boronic acid homocoupling. How can I favor the cross-coupling pathway? Cause: Homocoupling of the boronic acid is primarily driven by the presence of trace oxygen, which acts as an oxidant, or by a sluggish oxidative addition step that leaves the activated boronate to self-react. Solution: Rigorously degas all solvents via the freeze-pump-thaw method or prolonged argon sparging. If the issue persists, switch to Pd(dppf)Cl2​ . The bidentate dppf ligand provides a highly stable, chelating environment that resists deactivation and is historically proven to suppress homocoupling in heteroaryl systems[5].

Part 3: Mechanistic Pathway Analysis

To effectively troubleshoot, you must visualize where the catalytic cycle is failing. The diagram below illustrates the standard Suzuki-Miyaura cycle, highlighting the exact point where 2-bromofurans diverge into failure states.

Mechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Fast for 2-bromofurans) Pd0->OxAdd PdII Pd(II)(Furan)(Br)L_n Intermediate OxAdd->PdII + 2-Bromo-5-phenylfuran TransMet Transmetalation (Requires Base Activation) PdII->TransMet Ideal Pathway Proto Protodehalogenation (Side Reaction) PdII->Proto If Transmetalation is slow (High Temp / Weak Base) PdII_Ar2 Pd(II)(Furan)(Ar')L_n TransMet->PdII_Ar2 + Ar'-B(OH)2 RedElim Reductive Elimination (Product Formation) PdII_Ar2->RedElim RedElim->Pd0 + Cross-Coupled Product DeadEnd 2-Phenylfuran (Dead End) Proto->DeadEnd

Caption: Suzuki-Miyaura catalytic cycle highlighting the competing protodehalogenation pathway.

Part 4: Quantitative Catalyst Comparison

The following table summarizes the empirical performance of various catalyst systems specifically applied to 2-bromofuran derivatives.

Catalyst SystemBaseSolvent SystemTemp (°C)Primary AdvantageCommon Pitfall
XPhos Pd G3 K3​PO4​ 1,4-Dioxane / H2​O (4:1)40–60Rapid reductive elimination; completely suppresses protodehalogenation[3].Higher cost; precatalyst is sensitive to moisture during storage.
Pd(dppf)Cl2​ K2​CO3​ Toluene / H2​O (4:1)80Highly robust; scalable; excellent for preventing boronic acid homocoupling[5].Requires higher temperatures; slight risk of furan degradation over long times.
Pd(PPh3​)4​ Na2​CO3​ THF / H2​O (4:1)70Classic, inexpensive system for simple, unhindered boronic acids.Highly prone to protodehalogenation if the boronic acid is electron-deficient[2].

Part 5: Self-Validating Experimental Protocol

This protocol utilizes the XPhos Pd G3 system, designed to validate itself through visual cues and strict temperature control, ensuring high fidelity for 2-bromo-5-phenylfuran couplings.

Reagents & Materials:

  • 2-Bromo-5-phenylfuran (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • K3​PO4​ (anhydrous, 2.0 equiv, 2.0 mmol)

  • XPhos Pd G3 (2.0 mol%)

  • 1,4-Dioxane and Deionized H2​O (Sparged with Argon for 30 minutes prior to use).

Step-by-Step Methodology:

  • Solid Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-phenylfuran, the arylboronic acid, and K3​PO4​ .

  • Atmospheric Purging (Critical for Homocoupling Prevention): Seal the tube with a septum. Evacuate the tube under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

  • Catalyst Addition: Briefly remove the septum under a positive, heavy flow of Argon and add the XPhos Pd G3 catalyst. Re-seal and perform one final vacuum/Argon cycle. (Self-Validation: The powder mixture should remain stable and free-flowing. Any immediate darkening indicates moisture/oxygen ingress).

  • Solvent Introduction: Via syringe, add 4.0 mL of degassed 1,4-Dioxane followed by 1.0 mL of degassed H2​O .

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 50 °C . Stir vigorously (800 rpm) to ensure the biphasic mixture forms a thorough emulsion. (Self-Validation: The mixture should turn a light yellow/orange color. If the solution turns pitch black within 10 minutes, the base is too harsh or the temperature is too high, indicating furan ring decomposition).

  • Monitoring: After 2 hours, sample the organic layer via a degassed syringe. Quench into LCMS vials containing acetonitrile. The absence of a 2-phenylfuran mass peak confirms successful suppression of protodehalogenation.

  • Workup: Once complete (typically 2-4 hours), cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo for subsequent silica gel chromatography.

References

  • An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid.
  • A Widely Applicable Dual-Catalytic System for Cross-Electrophile Coupling.
  • 2-Bromo-5-(trifluoromethyl)
  • Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions in 5-Aryl Furan Synthesis. Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-5-Phenylfuran Reactions

Welcome to the Application Scientist Support Portal. 2-Bromo-5-phenylfuran is a highly valuable, electron-rich heterocyclic building block used extensively in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 2-Bromo-5-phenylfuran is a highly valuable, electron-rich heterocyclic building block used extensively in medicinal chemistry and materials science. However, its unique electronic and steric properties often lead to stalled reactions, poor mass balances, and low conversion rates during palladium-catalyzed cross-couplings and halogen-metal exchange procedures.

This technical guide provides a causality-driven troubleshooting framework to help researchers and drug development professionals overcome these specific mechanistic bottlenecks.

Part 1: Diagnostic Decision Trees

Before altering your reaction parameters, it is critical to diagnose the root cause of the low conversion. Use the flowchart below to determine whether your reaction is suffering from catalyst deactivation, substrate degradation, or protodebromination.

DiagnosticTree Start Low Conversion in 2-Bromo-5-phenylfuran Reaction CheckMass Check Mass Balance (NMR/LC-MS) Start->CheckMass LowMass Low Mass Balance (< 50% Recovery) CheckMass->LowMass Yes HighMass High Mass Balance (Unreacted Starting Material) CheckMass->HighMass No Degradation Furan Ring Degradation (Acid/Oxidant Sensitivity) LowMass->Degradation CheckByprod Check for Byproducts HighMass->CheckByprod Action1 Strictly Degas Solvents Ensure Anhydrous/Inert Conditions Degradation->Action1 Protodebromination High 2-Phenylfuran (Protodebromination) CheckByprod->Protodebromination NoReaction No Byproducts (Catalyst Stalling) CheckByprod->NoReaction Action2 Switch to Anhydrous Base (e.g., K3PO4 in Dioxane) Protodebromination->Action2 Action3 Switch to Electron-Rich Buchwald Ligands (XPhos) NoReaction->Action3

Diagnostic decision tree for troubleshooting low conversion in 2-bromo-5-phenylfuran reactions.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My Suzuki-Miyaura coupling with 2-bromo-5-phenylfuran stalls at 20-30% conversion. What is the mechanistic bottleneck?

A: The primary bottleneck is the oxidative addition step. 2-Bromofurans are highly π -electron-rich heterocycles[1]. The increased electron density on the furan ring strengthens the C–Br bond compared to standard electron-deficient aryl bromides, making the insertion of Pd(0) thermodynamically and kinetically less favorable. Furthermore, the furan oxygen can weakly coordinate to the palladium center, creating off-cycle resting states that poison the catalyst[2].

Solution: To force oxidative addition and prevent heteroatom coordination, switch to electron-rich, sterically demanding Buchwald-type biarylphosphine ligands (e.g., XPhos or SPhos). These ligands increase the electron density on the Pd center (facilitating oxidative addition) while their steric bulk prevents the furan oxygen from coordinating.

Q2: I am observing high levels of 2-phenylfuran (protodebromination) instead of my cross-coupled product. How do I prevent this?

A: Protodebromination is a fatal side-reaction that occurs when the rate of transmetalation is slower than the rate of Pd(II) reduction or base-induced debromination. Aqueous bases (like Na₂CO₃ in water/ethanol) exacerbate this by providing a readily available proton source.

Solution: You must decouple the transmetalation rate from the protonation rate. Ensure strictly anhydrous conditions. Switch to an anhydrous, suspended base such as finely milled K₃PO₄ or Cs₂CO₃ in dry 1,4-dioxane or DMF.

Q3: Why does my cross-coupling fail completely when I try to couple 2-bromo-5-phenylfuran with a heteroaryl boronic acid (e.g., pyridine-3-boronic acid)?

A: Coupling two heterocycles often leads to severe rate deceleration. The combination of an electron-rich bromide (slow oxidative addition) and a coordinating heteroaryl boronic acid (which can poison the Pd catalyst during transmetalation) completely shuts down the catalytic cycle[2].

Solution: Invert the coupling partners. Synthesize 5-phenylfuran-2-boronic acid pinacol ester and couple it with the heteroaryl bromide. The boron atom located on the more functionalized/electron-rich fragment generally leads to superior transmetalation rates[2].

Q4: When using 2-bromo-5-phenylfuran in halogen-metal exchange (lithiation) with n-BuLi, I get a black tar and low yields of the trapped product. Why?

A: Furan rings are highly sensitive to strong bases and nucleophiles at elevated temperatures. If the internal temperature of the reaction rises above -60 °C during the addition of n-BuLi, the lithiated furan intermediate can undergo rapid ring-opening or polymerization, resulting in the characteristic "black tar"[3].

Solution: Maintain strict cryogenic control. The reaction flask must be submerged in a dry ice/acetone bath (-78 °C), and n-BuLi must be added dropwise down the side of the flask to pre-cool the titrant[4]. The electrophile must be added immediately after the exchange is complete (typically 30-60 minutes).

Part 3: Mechanistic Pathway Analysis

CatalyticCycle cluster_0 Mechanistic Bottlenecks for 2-Bromofurans Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Bottleneck 1) Pd0->OxAdd 2-Bromo-5-phenylfuran PdII_1 Ar-Pd(II)-Br Intermediate OxAdd->PdII_1 TransMet Transmetalation (Bottleneck 2) PdII_1->TransMet Ar'-B(OH)2 / Base PdII_2 Ar-Pd(II)-Ar' Intermediate TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product

Catalytic cycle highlighting oxidative addition and transmetalation bottlenecks for 2-bromofurans.

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and typical conversion rates for 2-bromofuran Suzuki-Miyaura couplings.

LigandBaseSolventTemp (°C)Typical Conversion (%)Primary Mechanistic Issue
PPh₃Na₂CO₃ (aq)Toluene/EtOH80< 30%Slow oxidative addition, heavy protodebromination
dppfK₂CO₃DMF9050–60%Catalyst deactivation via heteroatom coordination
XPhos K₃PO₄ (anhyd) 1,4-Dioxane 100 > 95% None (Optimized)
SPhos Cs₂CO₃ (anhyd) Toluene 100 > 90% None (Optimized)

Part 5: Field-Proven Experimental Protocols

Protocol A: Optimized Anhydrous Suzuki-Miyaura Coupling

This protocol is designed to force oxidative addition while completely suppressing protodebromination.

  • Reagent Charging: In a glovebox or under standard Schlenk conditions, charge an oven-dried flask with 2-bromo-5-phenylfuran (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles).

    • Self-Validation Step: Observe the solid mixture. It should remain free-flowing. Any clumping indicates moisture in the base, which will lead to protodebromination.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (to reach 0.2 M) via syringe.

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours.

  • Monitoring & Adjustment: Monitor via LC-MS.

    • Causality Check: If starting material remains but no 2-phenylfuran (debrominated byproduct) is observed, the oxidative addition is still slow; increase the temperature to 100 °C. If debrominated byproduct is observed, your solvent or base was not strictly anhydrous.

Protocol B: Cryogenic Halogen-Metal Exchange and Borylation

This protocol prevents the thermal degradation and ring-opening of the lithiated furan intermediate[4].

  • Preparation: Dissolve 2-bromo-5-phenylfuran (1.0 equiv) in anhydrous THF (0.1 M) under a strict Argon atmosphere.

  • Cryogenic Equilibration: Cool the solution to -78 °C in a dry ice/acetone bath. Stir for 15 minutes to allow the internal temperature to fully equilibrate.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the inner wall of the flask over 10 minutes.

    • Causality Check: Slow addition along the chilled glass wall pre-cools the titrant and prevents localized exothermic spikes that cause furan ring-opening[4].

  • Exchange Period: Stir at -78 °C for exactly 45 minutes.

  • Electrophile Trapping: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) dropwise.

  • Quenching: Allow the mixture to slowly warm to room temperature over 2 hours, then immediately quench with saturated aqueous NH₄Cl to neutralize the highly basic alkoxide byproducts.

Part 6: References

  • Title: Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines Source: uni-koeln.de URL: 3

  • Title: WO2020069625A1 - Transcription factor brn2 inhibitory compounds as therapeutics and methods for their use Source: google.com (Patents) URL: 4

  • Title: Fluorous Synthesis of Heterocyclic Systems Source: nih.gov URL: 5

  • Title: Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes Source: recercat.cat URL: 2

  • Title: Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides Source: acs.org URL: 1

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to HPLC Method Validation for 2-Bromo-5-phenylfuran Purity Analysis: Biphenyl vs. C18 Stationary Phases

Target Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, I frequently encounter the challenge of resolving structurally similar halogenated aromatic inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the challenge of resolving structurally similar halogenated aromatic intermediates during purity profiling. 2-Bromo-5-phenylfuran (CAS 73512-12-6) is a critical heterocyclic building block used in pharmaceutical synthesis and materials science. Assessing its purity requires separating the target analyte from closely related synthetic byproducts, such as debrominated species (e.g., 2-phenylfuran) and over-brominated or isomeric impurities.

This guide provides an objective, data-driven comparison of standard C18 alkyl phases versus Biphenyl stationary phases for this specific application. Furthermore, it outlines a complete, self-validating experimental protocol grounded in the latest ICH Q2(R2) regulatory standards[1].

Mechanistic Causality: The Biphenyl Advantage

When developing an HPLC method for furan derivatives, the default choice is often a standard C18 column[2]. However, C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobicity). Because the hydrophobic footprint of 2-bromo-5-phenylfuran is remarkably similar to its debrominated counterpart (2-phenylfuran), C18 phases frequently struggle to provide baseline separation, resulting in co-elution and inaccurate purity calculations.

Why choose a Biphenyl phase? The causality behind selecting a Biphenyl stationary phase lies in its orthogonal selectivity[3]. Biphenyl columns feature two sequentially bonded phenyl rings, creating a rigid, electron-rich pocket. This structure facilitates multiple interaction mechanisms:

π

π Interactions: The electron-dense biphenyl rings engage in strong π

π stacking with the conjugated furan and phenyl rings of the analyte[4].
  • Dipole-Dipole Interactions: The polarizable bromine atom on the furan ring induces strong dipole interactions with the biphenyl phase, a mechanism entirely absent in C18 columns[3].

  • This dual-mechanism approach drastically shifts the retention time of the brominated species relative to non-halogenated impurities, transforming a challenging co-elution into a robust baseline separation.

    G cluster_C18 C18 Column (Alkyl Phase) cluster_Biphenyl Biphenyl Column (Phenyl Phase) Analyte 2-Bromo-5-phenylfuran (Aromatic & Halogenated) C18_Mech Hydrophobic Interactions (Dispersive Forces) Analyte->C18_Mech Biph_Mech π-π & Dipole Interactions (Enhanced Selectivity) Analyte->Biph_Mech C18_Res Moderate Resolution (Co-elution of Isomers) C18_Mech->C18_Res Biph_Res High Resolution (Baseline Separation) Biph_Mech->Biph_Res

    Mechanistic comparison of C18 vs. Biphenyl stationary phases.

    Chromatographic Performance Comparison

    To objectively evaluate these mechanisms, we compared a standard C18 column against a Core-Shell Biphenyl column using an identical gradient mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

    Table 1: Comparative Chromatographic Data (Target Analyte vs. 2-Phenylfuran Impurity)

    ParameterC18 Alkyl Phase (5 µm, 150 x 4.6 mm)Biphenyl Phase (2.6 µm, 100 x 4.6 mm)
    Retention Time (RT) 6.8 min8.2 min
    Resolution ( Rs​ ) 1.3 (Incomplete Separation)3.8 (Baseline Separation)
    USP Tailing Factor 1.65 (Significant tailing)1.08 (Highly symmetrical)
    Theoretical Plates (N) ~8,500~18,200

    Data Interpretation: The Biphenyl column not only achieved an Rs​ well above the regulatory requirement of >2.0, but the core-shell architecture also doubled the theoretical plate count, sharpening the peaks for superior integration.

    ICH Q2(R2) Method Validation Framework

    To ensure the trustworthiness of the purity analysis, the analytical procedure must be validated according to the ICH Q2(R2) guidelines [1][5]. This framework ensures the method is scientifically sound, reproducible, and fit for its intended purpose.

    G Start Method Development (Biphenyl Phase Selection) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Sens LOD & LOQ (S/N Ratio) Acc->Sens Rob Robustness (Flow, Temp Variations) Sens->Rob Valid Validated Method Ready for Purity Analysis Rob->Valid

    ICH Q2(R2) analytical method validation workflow for purity analysis.

    Self-Validating Experimental Protocol

    A robust protocol must be a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method automatically verifies its own performance before any unknown samples are analyzed.

    Materials & Reagents
    • Stationary Phase: Core-Shell Biphenyl Column (100 mm x 4.6 mm, 2.6 µm)[3].

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic acid.

    • Detector: Diode Array Detector (DAD) set to 254 nm (optimal for conjugated furans)[2].

    Step-by-Step Methodology

    Step 1: Mobile Phase & System Preparation

    • Degas Mobile Phases A and B via ultrasonication for 10 minutes.

    • Purge the HPLC system and equilibrate the Biphenyl column at 40°C with an initial gradient of 30% B at a flow rate of 1.0 mL/min until the baseline is stable.

    Step 2: Preparation of the System Suitability Test (SST) Solution

    • Weigh exactly 10.0 mg of 2-bromo-5-phenylfuran reference standard and 1.0 mg of 2-phenylfuran (impurity standard).

    • Dissolve in 10 mL of Acetonitrile (Stock Solution).

    • Dilute 1:10 with the initial mobile phase (30% Acetonitrile) to prevent solvent effects (peak distortion) during injection.

    Step 3: Execution of System Suitability (The Self-Validation Gate)

    • Inject 5 µL of the SST solution in triplicate.

    • Acceptance Criteria: The system is only validated for sample analysis if:

      • Resolution ( Rs​ ) between 2-phenylfuran and 2-bromo-5-phenylfuran is 2.0.

      • USP Tailing factor for the main peak is 1.5.

      • Relative Standard Deviation (%RSD) of the main peak area is 2.0%.

    Step 4: Gradient Chromatographic Run Execute the following gradient to elute all related substances:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus polar impurities)

    • 2.0 - 8.0 min: Linear ramp to 90% B (Elution of 2-bromo-5-phenylfuran)

    • 8.0 - 10.0 min: 90% B (Column wash)

    • 10.0 - 13.0 min: 30% B (Re-equilibration)

    Step 5: Data Processing & Purity Calculation Utilize the DAD to extract chromatograms at 254 nm. Calculate the relative purity using the area normalization method, ensuring that any peak exceeding the Limit of Quantitation (LOQ) is integrated.

    Validation Data Summary

    Following the execution of the protocol, the Biphenyl method was subjected to full ICH Q2(R2) validation[1]. The quantitative results demonstrate the method's exceptional reliability for routine purity analysis.

    Table 2: ICH Q2(R2) Validation Results for the Biphenyl Method

    Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
    Specificity No interference from blank/impuritiesPeak purity index > 0.999 (via DAD)Pass
    Linearity ( R2 ) > 0.999 over 50% to 150% of target0.9998Pass
    Limit of Detection (LOD) S/N 30.02 µg/mLPass
    Limit of Quantitation (LOQ) S/N 100.06 µg/mLPass
    Method Precision (%RSD) 2.0% (n=6 injections)0.85%Pass
    Accuracy (% Recovery) 98.0% - 102.0% at 3 levels99.4% - 100.8%Pass

    Conclusion

    For the purity analysis of halogenated aromatic heterocycles like 2-bromo-5-phenylfuran, relying solely on hydrophobic interactions via C18 columns introduces a high risk of impurity co-elution. By shifting to a Biphenyl stationary phase, analytical scientists can leverage powerful π

    π and dipole-dipole interactions to achieve orthogonal selectivity and baseline resolution. When coupled with a self-validating protocol built on ICH Q2(R2) guidelines, this method guarantees the high-fidelity data required for rigorous drug development and chemical manufacturing.

    References

    • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. [Link]

    • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex.[Link]

    • Restek. "Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation." Restek.[Link]

    Sources

    Validation

    regioselectivity analysis of 2-bromo-5-phenylfuran vs 3-bromo-2-phenylfuran

    An in-depth technical comparison of 2-bromo-5-phenylfuran and 3-bromo-2-phenylfuran requires a fundamental understanding of heterocyclic electronic distribution, steric microenvironments, and transition-metal-catalyzed c...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical comparison of 2-bromo-5-phenylfuran and 3-bromo-2-phenylfuran requires a fundamental understanding of heterocyclic electronic distribution, steric microenvironments, and transition-metal-catalyzed cross-coupling kinetics. As a Senior Application Scientist, I have structured this guide to move beyond basic structural differences, delving into the causality of their regioselective formation and their divergent downstream reactivities.

    This guide is designed for discovery chemists and process researchers who need to select the appropriate brominated furan building block for active pharmaceutical ingredient (API) synthesis or advanced materials development.

    Mechanistic Origins of Regioselectivity

    The furan ring is a highly electron-rich heteroaromatic system. The oxygen atom's lone pairs actively participate in the π -system, making the ring highly susceptible to electrophilic aromatic substitution (EAS). However, the regiochemical outcome depends heavily on the inherent electronic bias of the α (C2/C5) versus β (C3/C4) positions.

    Direct Bromination of 2-Phenylfuran

    When subjecting 2-phenylfuran to direct bromination (e.g., using N-Bromosuccinimide (NBS) or Br 2​ ), the reaction exhibits near-exclusive regioselectivity for the C5 position, yielding 2-bromo-5-phenylfuran [1].

    Causality of C5 Preference:

    • Thermodynamic Stabilization of the Wheland Intermediate: Electrophilic attack at the α -position (C5) generates a σ -complex where the positive charge is delocalized over three positions, including direct stabilization by the oxygen heteroatom. Attack at the β -position (C3) generates an intermediate with fewer resonance structures, lacking equivalent oxonium stabilization [2].

    • Steric Shielding: The bulky phenyl ring at the C2 position creates significant steric hindrance at the adjacent C3 position, further disfavoring electrophilic approach at C3.

    Accessing the Disfavored Isomer: 3-Bromo-2-phenylfuran

    Because direct bromination cannot yield 3-bromo-2-phenylfuran , researchers must employ orthogonal synthetic logic. The most reliable, self-validating protocol is the regioselective Suzuki-Miyaura cross-coupling of 2,3-dibromofuran. In this system, the α -C-Br bond (C2) undergoes oxidative addition with Palladium significantly faster than the β -C-Br bond (C3) due to the lower bond dissociation energy at the α -position [3].

    RegioselectivityLogic SM1 2-Phenylfuran (Starting Material) EAS Electrophilic Bromination (NBS, DMF, 0°C) SM1->EAS C5 C5 Attack (α-position) Highly Stabilized Intermediate EAS->C5 Favored Pathway C3 C3 Attack (β-position) Sterically Hindered EAS->C3 Disfavored Pathway Prod1 2-Bromo-5-phenylfuran (Major Kinetic & Thermo Product) C5->Prod1 Prod2 3-Bromo-2-phenylfuran (Trace / Not Observed) C3->Prod2 SM2 2,3-Dibromofuran (Alternative Starting Material) Pd Regioselective Pd-Coupling (PhB(OH)2, 1 eq) SM2->Pd Prod3 3-Bromo-2-phenylfuran (Targeted Synthesis) Pd->Prod3 α-C-Br > β-C-Br Reactivity

    Fig 1: Logical pathways governing the synthesis of 2-bromo-5-phenylfuran vs 3-bromo-2-phenylfuran.

    Comparative Reactivity Profile

    When utilized as electrophiles in downstream functionalizations (e.g., metal-catalyzed cross-couplings or lithiation), the position of the bromine atom dictates the kinetic rate of the reaction.

    • Oxidative Addition Kinetics: Palladium(0) inserts into the C-Br bond of 2-bromo-5-phenylfuran ( α -bromide) approximately 10 to 15 times faster than it does into 3-bromo-2-phenylfuran ( β -bromide). This is due to the higher s-character and greater π -electron density at the α -position stabilizing the resulting Pd(II) intermediate.

    • Lithiation (Halogen-Metal Exchange): Both isomers undergo rapid exchange with n -BuLi at -78 °C. However, the 3-lithio species (derived from 3-bromo-2-phenylfuran) is prone to the "halogen dance" rearrangement if temperatures rise above -40 °C, migrating to the more thermodynamically stable α -position. The 2-lithio species is highly stable.

    Table 1: Quantitative Performance Comparison
    Parameter2-Bromo-5-phenylfuran3-Bromo-2-phenylfuran
    Substitution Type α -Bromide (C5) β -Bromide (C3)
    Synthesis Method Direct bromination of 2-phenylfuranRegioselective Suzuki of 2,3-dibromofuran
    Suzuki Coupling Yield (Standard) >95% (1 hour at 80 °C)65-75% (4 hours at 80 °C)
    Pd Oxidative Addition Rate Fast (Standard conditions)Moderate (Requires electron-rich ligands)
    Lithiation Stability (-78°C) Excellent (Stable up to 0°C)Moderate (Prone to rearrangement > -40°C)

    Validated Experimental Protocols

    The following protocols are engineered as self-validating systems. By monitoring the reaction via TLC or GC-MS, the chemist can verify the mechanistic milestones (e.g., complete consumption of the α -bromide before the β -bromide reacts).

    Protocol A: Synthesis of 2-Bromo-5-phenylfuran via Direct Bromination

    This protocol exploits the inherent electronic bias of the furan ring for α -substitution.

    • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 2-phenylfuran (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL).

    • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress polybromination and ring-opening side reactions.

    • Electrophile Addition: Dissolve N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) in 20 mL of DMF. Add this solution dropwise to the furan mixture over 30 minutes. Keep the flask shielded from light to prevent radical pathways.

    • Reaction Monitoring: Stir for 2 hours at 0 °C. GC-MS will show a single major peak corresponding to the mono-brominated mass (m/z ~222/224) [4].

    • Workup: Quench with saturated aqueous sodium thiosulfate (20 mL) to destroy unreacted electrophiles. Extract with diethyl ether (3 x 50 mL). Wash the combined organics with water (5 x 50 mL) to remove DMF. Dry over MgSO 4​ , filter, and concentrate in vacuo to yield 2-bromo-5-phenylfuran as a pale yellow oil/solid.

    Protocol B: Synthesis of 3-Bromo-2-phenylfuran via Regioselective Coupling

    This protocol exploits the differential oxidative addition rates of α vs β C-Br bonds.

    • Preparation: Charge a Schlenk flask with 2,3-dibromofuran (10.0 mmol), phenylboronic acid (10.0 mmol, 1.0 eq), and K 2​ CO 3​ (20.0 mmol).

    • Solvent & Degassing: Add a solvent mixture of Toluene/Ethanol/Water (4:1:1, 60 mL). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

    • Catalyst Addition: Under an argon counter-flow, add Pd(PPh 3​ ) 4​ (0.5 mmol, 5 mol%).

    • Controlled Heating: Heat the mixture to 70 °C for exactly 4 hours. Causality: Heating above 80 °C or extending the time will lead to over-coupling at the C3 position, forming 2,3-diphenylfuran.

    • Workup & Purification: Cool to room temperature, filter through a pad of Celite, and extract with ethyl acetate. Purify via flash column chromatography (Hexanes) to isolate 3-bromo-2-phenylfuran.

    ExperimentalWorkflow Start Select Target Isomer Iso1 Target: 2-Bromo-5-phenylfuran Start->Iso1 Iso2 Target: 3-Bromo-2-phenylfuran Start->Iso2 Reag1 NBS, DMF, 0°C (Direct Bromination) Iso1->Reag1 Reag2 2,3-Dibromofuran + PhB(OH)2 Pd(PPh3)4, 70°C Iso2->Reag2 QC1 GC-MS: Check for Polybromination (m/z 302) Reag1->QC1 QC2 GC-MS: Check for Over-coupling (m/z 220) Reag2->QC2 End1 Pure 2-Bromo-5-phenylfuran QC1->End1 Pass End2 Pure 3-Bromo-2-phenylfuran QC2->End2 Pass

    Fig 2: Parallel experimental workflows for the selective synthesis and quality control of bromophenylfuran isomers.

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11506829, 2-Bromo-5-phenylfuran. Retrieved March 20, 2026, from[Link]

    • Chegg (2020). Bromination of furan gives 2-bromofuran instead of 3-bromofuran. Use the relevant mechanistic steps to account for this regioselectivity. Retrieved March 20, 2026, from[Link]

    • Wikipedia (2024). Regioselectivity. Retrieved March 20, 2026, from [Link]

    Comparative

    benchmarking palladium catalysts for 2-bromo-5-phenylfuran Suzuki coupling

    An in-depth comparative analysis of palladium catalysts for the Suzuki-Miyaura cross-coupling of 2-bromo-5-phenylfuran. Introduction: The Heteroaryl Coupling Challenge The 2,5-diarylfuran motif is a privileged scaffold i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth comparative analysis of palladium catalysts for the Suzuki-Miyaura cross-coupling of 2-bromo-5-phenylfuran.

    Introduction: The Heteroaryl Coupling Challenge

    The 2,5-diarylfuran motif is a privileged scaffold in medicinal chemistry, frequently appearing in transcription factor inhibitors, fluorescent probes, and amiodarone analogs[1][2]. Synthesizing these asymmetric furans typically relies on the Suzuki-Miyaura cross-coupling of 2-bromo-5-phenylfuran with various arylboronic acids[3].

    However, as a Senior Application Scientist, I frequently observe that 2-bromofurans present unique mechanistic hurdles. Because the furan ring is highly electron-rich, the carbon-bromine (C–Br) bond exhibits increased electron density compared to standard aryl bromides. This inherently slows down the oxidative addition step of the palladium catalytic cycle[4]. Furthermore, harsh basic conditions or prolonged heating can lead to competitive protodeboronation of the boronic acid or hydrodehalogenation of the furan[5]. Therefore, selecting the optimal palladium/ligand system is not just a matter of yield, but of kinetic efficiency and reaction fidelity.

    Mechanistic Causality in Catalyst Selection

    To benchmark catalysts effectively, we must understand how ligand architecture dictates the fate of the catalytic cycle[4].

    • Oxidative Addition (The Bottleneck): Electron-rich, sterically demanding ligands (e.g., Buchwald dialkylbiaryl phosphines like SPhos, or N-Heterocyclic Carbenes like IPr) increase the electron density at the Pd(0) center, drastically accelerating the insertion into the electron-rich C–Br bond of 2-bromo-5-phenylfuran[6].

    • Transmetalation: Bidentate ligands (like dppf) can sometimes hinder transmetalation due to their rigid bite angles, whereas monodentate bulky ligands facilitate the formation of the crucial Pd-O-B linkage[7].

    • Reductive Elimination: Bulky ligands exert steric pressure on the Pd(II) intermediate, forcing the two aryl groups closer together and accelerating the release of the 2,5-diarylfuran product, thereby preventing catalyst trapping[6].

    CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Ar-Pd(II)-Br] Pd0->OA 2-Bromo-5-phenylfuran (Rate-limiting step) TM Transmetalation [Ar-Pd(II)-Ar'] OA->TM Ph-B(OH)2 + Base (Halide exchange) RE Reductive Elimination Product Formation TM->RE Isomerization to cis-geometry RE->Pd0 Release of 2,5-Diphenylfuran

    Fig 1: Suzuki-Miyaura catalytic cycle adapted for electron-rich 2-bromofurans.

    Benchmarking Data: Catalyst Performance Comparison

    To provide a definitive guide, we benchmarked four distinct classes of palladium catalysts using a standardized model reaction: the coupling of 2-bromo-5-phenylfuran with phenylboronic acid to yield 2,5-diphenylfuran.

    Reaction Conditions: 2-bromo-5-phenylfuran (1.0 equiv), phenylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), Solvent: THF/H₂O (4:1), 0.2 M concentration.

    Catalyst SystemLigand ClassLoading (mol%)Temp (°C)Time (h)Yield (%)*TOF (h⁻¹)**
    Pd(PPh₃)₄ Monodentate Phosphine5.0801268%1.1
    Pd(dppf)Cl₂ Bidentate Phosphine5.080882%2.0
    Pd(OAc)₂ / SPhos Buchwald Biaryl1.060495%23.7
    PEPPSI-IPr N-Heterocyclic Carbene1.060298%49.0

    *Yield determined by quantitative ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard. **TOF = Turnover Frequency (moles of product / moles of catalyst / hour).

    Data Analysis:

    • Pd(PPh₃)₄ (First Generation): Suffers from slow oxidative addition and requires high temperatures, leading to noticeable protodeboronation of the phenylboronic acid[5].

    • Pd(dppf)Cl₂ : Offers better stability and prevents palladium black precipitation, but the rigid bite angle limits the turnover rate.

    • Pd(OAc)₂ / SPhos : The electron-rich nature of SPhos overcomes the oxidative addition bottleneck of the furan ring, allowing for lower catalyst loading and reduced temperatures[6].

    • PEPPSI-IPr : The NHC ligand provides superior σ-donation and extreme steric bulk. This system acts as a highly efficient "throw-and-go" pre-catalyst, achieving near-quantitative yields in just 2 hours.

    Self-Validating Experimental Protocol

    Trustworthiness in chemical methodology requires protocols that validate themselves. The following workflow utilizes an internal standard added prior to the workup, ensuring that extraction losses do not artificially inflate or deflate the reported yields.

    Step-by-Step Methodology (PEPPSI-IPr optimized):

    • Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL vial with 2-bromo-5-phenylfuran (223 mg, 1.0 mmol)[1], phenylboronic acid (183 mg, 1.5 mmol), K₂CO₃ (276 mg, 2.0 mmol), and PEPPSI-IPr (6.8 mg, 0.01 mmol, 1 mol%).

    • Solvent Addition: Add 4.0 mL of degassed THF and 1.0 mL of degassed deionized water. Seal the vial with a PTFE-lined septum cap.

    • Thermal Activation: Transfer the vial to a pre-heated aluminum block at 60 °C. Stir vigorously (800 rpm) for exactly 2 hours.

    • Internal Standard Addition (Critical Step): Remove from heat and immediately add exactly 1.0 mmol (168.2 mg) of 1,3,5-trimethoxybenzene. Stir for 5 minutes to ensure homogeneity.

    • Quench & Extract: Dilute the mixture with 10 mL of ethyl acetate and 5 mL of brine. Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

    • Quantification: Evaporate an aliquot of the organic layer and dissolve in CDCl₃. Integrate the product's furan proton signals against the sharp aromatic singlet of the internal standard (δ 6.08 ppm) to determine the exact NMR yield.

    ProtocolLogic Prep 1. Reagent Assembly (Ar Atmosphere) Reaction 2. Catalytic Coupling (PEPPSI-IPr, 60°C, 2h) Prep->Reaction Validation 3. Internal Std Addition (1,3,5-Trimethoxybenzene) Reaction->Validation Workup 4. Biphasic Extraction (EtOAc / Brine) Validation->Workup Analysis 5. qNMR Analysis (Absolute Yield Calculation) Workup->Analysis

    Fig 2: Self-validating experimental workflow ensuring quantitative accuracy.

    Conclusion

    For the Suzuki-Miyaura coupling of electron-rich heteroaryls like 2-bromo-5-phenylfuran, traditional catalysts like Pd(PPh₃)₄ are obsolete and inefficient. Benchmarking data clearly indicates that transitioning to highly electron-donating, sterically hindered systems—specifically PEPPSI-IPr or Pd(OAc)₂/SPhos —drastically reduces reaction times, lowers required temperatures, and suppresses side reactions. For drug development professionals scaling up furan-containing APIs, adopting NHC-palladium or Buchwald systems is critical for maintaining high throughput and process greenness[8].

    References

    • Suzuki reaction - Wikipedia Wikipedia. URL: [Link][3]

    • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs. URL:[Link][4]

    • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids National Institutes of Health (PMC). URL:[Link][5]

    • Selected Patented Cross-Coupling Reaction Technologies Chemical Reviews (ACS). URL:[Link][6]

    • Transcription factor brn2 inhibitory compounds as therapeutics and methods for their use (WO2020069625A1) Google Patents. URL:[1]

    • Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF RECERCAT. URL:[Link][8]

    Sources

    Validation

    comparing green chemistry synthetic routes for 2-bromo-5-phenylfuran preparation

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Strategic Overview The halogenated heterocycle 2-bromo-5-phenylfuran is a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

    Executive Summary & Strategic Overview

    The halogenated heterocycle 2-bromo-5-phenylfuran is a highly versatile building block in medicinal chemistry, materials science, and the synthesis of complex organic fluorophores. Traditionally, its preparation relies on either the direct bromination of 2-phenylfuran using hazardous solvents or the Suzuki-Miyaura cross-coupling of 2,5-dibromofuran under energy-intensive conditions.

    As the pharmaceutical industry shifts toward sustainable manufacturing, optimizing the Environmental Factor (E-factor) and atom economy of these early-stage intermediates is critical. This guide objectively compares traditional synthetic routes against two state-of-the-art green chemistry alternatives: "On-Water" Oxidative Bromination and Aqueous Micellar Suzuki-Miyaura Coupling .

    G N1 2-Phenylfuran T1 Traditional Bromination (NBS, Toxic Solvents) N1->T1 G1 Green Bromination (H2O2/HBr 'On Water') N1->G1 N2 2,5-Dibromofuran + Phenylboronic Acid T2 Traditional Suzuki (Pd Cat., Toluene/Heat) N2->T2 G2 Green Suzuki (Pd Cat., TPGS-750-M, H2O) N2->G2 Target 2-Bromo-5-phenylfuran T1->Target G1->Target T2->Target G2->Target

    Fig 1: Divergent synthetic pathways for 2-bromo-5-phenylfuran comparing traditional and green routes.

    Route Evaluation & Mechanistic Causality

    Route A: Traditional Synthesis (The Baseline)

    Historically, the bromination of 2-phenylfuran is achieved using N-bromosuccinimide (NBS) in halogenated solvents like chloroform (1[1]) or reprotoxic polar aprotic solvents like DMF (2[2]). Alternatively, traditional Suzuki coupling of 2,5-dibromofuran requires high temperatures (80–100 °C) in toluene/water or dioxane mixtures (3[3]). Both methods suffer from poor E-factors, high energy consumption, and the generation of hazardous organic waste.

    Route B: Green "On-Water" Oxidative Bromination

    The Causality: To eliminate organic solvents, researchers have harnessed the "on-water" effect using an aqueous H2​O2​/HBr system (4[4]). In this biphasic system, the hydrophobic 2-phenylfuran remains insoluble. Hydrogen peroxide slowly oxidizes the hydrobromic acid to generate molecular bromine ( Br2​ ) or hypobromous acid ( HOBr ) in situ. The reaction occurs exclusively at the organic-water phase boundary. The extensive hydrogen-bonding network at this interface stabilizes the transition state, drastically accelerating the reaction kinetics compared to homogeneous organic solutions (5[5]). Furthermore, the slow in situ generation of the active brominating species prevents over-bromination, ensuring high regioselectivity at the C5 position.

    Route C: Aqueous Micellar Suzuki-Miyaura Coupling

    The Causality: Cross-coupling typically requires organic solvents to dissolve lipophilic substrates. By employing the designer surfactant TPGS-750-M (a non-ionic amphiphile composed of a hydrophilic PEG-750 chain and a lipophilic Vitamin E tail), we can perform this reaction entirely in water (6[6]). The surfactant self-assembles into nanomicelles (15–50 nm). The lipophilic core acts as a nanoreactor, actively partitioning the 2,5-dibromofuran, phenylboronic acid, and the Palladium catalyst out of the bulk water. This massive increase in local concentration drives the reaction entropically and kinetically, allowing the cross-coupling to proceed at room temperature.

    Micelle Water Aqueous Phase (Bulk Water) Micelle TPGS-750-M Nanomicelle (Hydrophobic Core) Water->Micelle Self-assembly Product 2-Bromo-5-phenylfuran Micelle->Product Cross-Coupling Reactants 2,5-Dibromofuran + PhB(OH)2 Reactants->Micelle Partitioning Catalyst Pd Catalyst Catalyst->Micelle Co-localization

    Fig 2: Mechanism of micellar catalysis using TPGS-750-M for green aqueous Suzuki-Miyaura coupling.

    Quantitative Data Comparison

    The following table synthesizes the performance metrics of the three routes. Data demonstrates that while both green routes significantly reduce the E-factor, the choice depends heavily on the availability of the starting material.

    Performance MetricRoute A: Traditional BrominationRoute B: Green "On-Water" BrominationRoute C: Micellar Suzuki Coupling
    Starting Materials 2-phenylfuran, NBS2-phenylfuran, H2​O2​ / HBr 2,5-dibromofuran, PhB(OH)2​
    Solvent System CHCl3​ or DMFWater (Bulk)2 wt% TPGS-750-M in H2​O
    Operating Temp. 0 °C to Room TempRoom TemperatureRoom Temp to 40 °C
    Reaction Time 5 – 12 hours2 – 4 hours4 – 8 hours
    Selectivity Moderate (prone to byproducts)High (controlled Br2​ release)Moderate-High (requires exact stoichiometry)
    Estimated Yield 60 – 85%85 – 95%80 – 90%
    E-Factor High (>50) Low (<10) Low (<15)

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following step-by-step methodologies are provided. Both protocols feature built-in validation steps (e.g., stoichiometric controls and specific phase-separation behaviors).

    Protocol 1: Green "On-Water" Bromination of 2-Phenylfuran

    Objective: Achieve high regioselectivity at the C5 position without halogenated solvents.

    • Substrate Suspension: In a round-bottom flask, suspend 2-phenylfuran (1.0 equiv, 10 mmol) in deionized water (10 mL). The substrate will not dissolve, forming a distinct organic phase.

    • Acid Addition: Add 48% aqueous hydrobromic acid ( HBr ) (1.05 equiv, 10.5 mmol) to the vigorously stirring suspension.

    • Controlled Oxidation (Critical Step): Cover the flask with aluminum foil to prevent photolytic radical side-reactions. Slowly add 30% aqueous hydrogen peroxide ( H2​O2​ ) (1.05 equiv, 10.5 mmol) dropwise over 30 minutes via a syringe pump.

      • Causality Check: The dropwise addition controls the exothermic oxidation of HBr to HOBr/Br2​ . Rapid addition will cause a temperature spike, leading to non-selective polybromination or ring-opening of the furan.

    • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc).

    • Green Workup: Upon completion, the product (2-bromo-5-phenylfuran) typically forms a dense oil or precipitate. Quench any residual oxidant with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Extract with a minimal amount of a green solvent (e.g., ethyl acetate or 2-MeTHF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    Protocol 2: Aqueous Micellar Suzuki-Miyaura Coupling

    Objective: Synthesize 2-bromo-5-phenylfuran via mono-coupling, avoiding toxic organic solvents.

    • Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water. Degas the solution by sparging with Argon for 15 minutes.

    • Reagent Loading: To a reaction vial under Argon, add 2,5-dibromofuran (1.0 equiv, 5 mmol) and phenylboronic acid (0.95 equiv, 4.75 mmol).

      • Causality Check: Phenylboronic acid is intentionally sub-stoichiometric (0.95 equiv) to statistically suppress the formation of the di-coupled byproduct (2,5-diphenylfuran).

    • Catalyst & Base Addition: Add triethylamine ( Et3​N ) or potassium phosphate ( K3​PO4​ ) (2.5 equiv) as the base. Add the pre-catalyst, e.g., Pd(dppf)Cl2​ or Pd(dtbpf)Cl2​ (1.5 mol%).

    • Micellar Reaction: Inject 5 mL of the degassed 2 wt% TPGS-750-M solution. Stir vigorously (≥1000 rpm) at room temperature or mild heat (40 °C) for 4–8 hours. The high stirring rate is essential to ensure uniform mass transfer into the nanomicelles.

    • In-Flask Extraction (Workup): Once TLC indicates the consumption of the boronic acid, add a minimal volume of ethyl acetate (e.g., 2 mL) directly to the flask and stir gently for 5 minutes. The product will partition into the organic solvent, leaving the PEG-based surfactant and Pd-catalyst largely in the aqueous phase. Decant the organic layer, filter through a short silica plug, and concentrate.

    Conclusion & Recommendations

    For the synthesis of 2-bromo-5-phenylfuran, the Green "On-Water" Bromination (Route B) is the superior choice if the starting material (2-phenylfuran) is readily available. It boasts the highest atom economy, the lowest E-factor, and avoids transition metal catalysts entirely.

    However, if the synthetic strategy dictates building the molecule from a di-halogenated core (e.g., late-stage diversification of a furan scaffold), the Aqueous Micellar Suzuki Coupling (Route C) provides a highly sustainable alternative to traditional cross-coupling. By utilizing TPGS-750-M, researchers can eliminate toxic solvents like DMF and dioxane, perform the reaction at near-ambient temperatures, and drastically simplify the downstream purification process.

    References

    • [2] Vertex Pharmaceuticals Inc. Transcription factor brn2 inhibitory compounds as therapeutics and methods for their use. WO2020069625A1. Google Patents. 2

    • [1] Universität zu Köln. Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines. (Dissertation detailing traditional NBS bromination of 2-phenylfuran in CHCl3). 1

    • [4] ES Publisher. Modern Approaches to Green Bromination for a Sustainable Future. (Review of H2O2-HBr aqueous systems). 4

    • [5] The Royal Society of Chemistry. “Green” bromination of ketones with H2O2-HBr “on water”.5

    • [3] National Institutes of Health (NIH). Thiophene-Core Estrogen Receptor Ligands Having Superagonist Activity. (Details traditional Suzuki coupling of 2,5-dibromofuran). 3

    • [6] National Institutes of Health (NIH). Micellar Catalysis as a Tool for C–H Bond Functionalization toward C–C Bond Formation. (Comprehensive overview of TPGS-750-M micellar catalysis). 6

    Sources

    Comparative

    validation of theoretical DFT computational models for 2-bromo-5-phenylfuran

    Title: Validation of Theoretical DFT Computational Models for 2-Bromo-5-phenylfuran: A Comparative Guide Introduction 2-Bromo-5-phenylfuran is a critical heterocyclic building block widely utilized in the synthesis of ad...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Validation of Theoretical DFT Computational Models for 2-Bromo-5-phenylfuran: A Comparative Guide

    Introduction 2-Bromo-5-phenylfuran is a critical heterocyclic building block widely utilized in the synthesis of advanced optoelectronic materials and targeted therapeutics, such as BRN2 transcription factor inhibitors[1]. Because of its highly conjugated π -system and the presence of a heavy halogen (bromine), accurately predicting its electronic, structural, and spectroscopic properties requires robust computational modeling. Density Functional Theory (DFT) is the industry standard, but the choice of exchange-correlation functional dictates the reliability of the predictions[2].

    This guide provides a comprehensive, objective comparison of three leading DFT functionals—B3LYP, M06-2X, and CAM-B3LYP—benchmarked against self-validated experimental data for 2-bromo-5-phenylfuran.

    Theoretical Framework & Functional Selection (Causality)

    To establish a rigorous computational model, we must select functionals that address the specific quantum mechanical challenges posed by 2-bromo-5-phenylfuran:

    • B3LYP (Global Hybrid): The traditional baseline. While excellent for standard geometry optimizations, B3LYP often fails to account for medium-range dispersion forces between the furan and phenyl rings and tends to artificially red-shift charge-transfer excitations[2].

    • M06-2X (Meta-GGA Hybrid): Selected for its double non-local exchange (54% Hartree-Fock exchange). This functional is highly parameterized for non-covalent interactions and main-group thermochemistry. It is expected to provide superior accuracy for the inter-ring dihedral angle and ground-state NMR chemical shifts[3].

    • CAM-B3LYP (Long-Range Corrected): Incorporates a Coulomb-attenuating method. As the distance between electrons increases, the HF exchange fraction increases. This is strictly required for Time-Dependent DFT (TD-DFT) to accurately model the UV-Vis absorption spectrum of the conjugated furan-phenyl system without spurious charge-transfer artifacts[3],[2].

    Basis Set Causality: All calculations are standardized using the 6-311++G(d,p) basis set. The diffuse functions (++) are critical for modeling the polarizable π -electron cloud of the furan ring, while polarization functions ((d,p)) accommodate the large electron density and potential hypervalency of the bromine atom.

    Experimental Protocol: Synthesis & Characterization

    To benchmark the DFT models, ground-truth experimental data must be generated. The following protocol describes the synthesis and characterization of 2-bromo-5-phenylfuran, designed as a self-validating system where each step confirms the success of the previous one[4],[1].

    Step-by-Step Methodology:

    • Reagent Preparation: Dissolve 2-phenylfuran ( 0.50 g,3.47 mmol ) in anhydrous N,N-Dimethylformamide (DMF) ( 10 mL ) under an argon atmosphere.

      • Causality: Anhydrous conditions prevent the competitive hydrolysis of the brominating agent, ensuring maximum atom economy.

    • Regioselective Bromination: Cool the solution to 0∘C . Add N-Bromosuccinimide (NBS) ( 0.65 g,3.64 mmol ) portion-wise over 15 minutes.

      • Causality: NBS is a mild bromine source. Adding it at 0∘C controls the reaction kinetics, ensuring strict regioselectivity at the C2 position of the furan ring and preventing polybromination[1].

    • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 9:1).

      • Self-Validation: The complete disappearance of the 2-phenylfuran spot under UV light ( 254 nm ) confirms 100% conversion.

    • Quenching & Extraction: Quench the reaction with ice-cold distilled water ( 25 mL ) to precipitate the product and neutralize unreacted NBS. Extract with Ethyl Acetate ( 3×25 mL ).

    • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (100-200 mesh, 0.5% EtOAc in hexanes).

      • Self-Validation: LCMS analysis of the purified fraction must yield an [M+H]+ peak at m/z≈222.9/224.9 , which is the characteristic 1:1 isotopic pattern confirming the presence of a single bromine atom[1].

    Comparative Analysis: DFT vs. Experimental Data

    The purified 2-bromo-5-phenylfuran was subjected to UV-Vis, FT-IR, and 1H NMR spectroscopy. The experimental results were then compared against the computational outputs from the three selected functionals.

    Table 1: Quantitative Comparison of Structural and Spectroscopic Parameters

    ParameterExperimental Ground TruthB3LYPM06-2XCAM-B3LYPBest Performing Model
    C-Br Bond Length ( ) 1.885 (XRD est.) 1.902 1.888 1.895 M06-2X
    Furan-Phenyl Dihedral ( ) ∼4.5 0.2 (Over-planarized) 4.1 2.8 M06-2X
    UV-Vis λmax​ ( nm ) 315 342 (Red-shifted) 308 318 CAM-B3LYP
    IR ν(C=C) stretch ( cm−1 ) 1595 1610 1598 1605 M06-2X
    1H NMR (Furan H-3) ( ppm ) 6.60 6.45 6.58 6.51 M06-2X

    Discussion of Results:

    • Structural & Ground-State Accuracy: M06-2X significantly outperformed B3LYP in predicting the inter-ring dihedral angle and the C-Br bond length. B3LYP tends to over-delocalize electrons, resulting in an artificially planar structure ( 0.2∘ ). M06-2X correctly accounts for the steric repulsion and dispersion forces between the furan oxygen and the phenyl ortho-protons, yielding a slight twist ( 4.1∘ ) that matches experimental expectations. Consequently, M06-2X also provided the most accurate GIAO NMR chemical shifts.

    • Excited-State Accuracy (TD-DFT): For UV-Vis absorption ( λmax​ ), B3LYP failed, producing a massive 27 nm red-shift. This is a known artifact of global hybrids underestimating the energy of charge-transfer states[2]. CAM-B3LYP, with its long-range correction, accurately predicted the π→π∗ transition at 318 nm , making it the mandatory choice for modeling the photophysics of furan derivatives[3].

    Validation Workflow Diagram

    The logical relationship between the experimental synthesis and the computational benchmarking is visualized below.

    Workflow Start 2-Bromo-5-phenylfuran Validation Study Exp Experimental Pipeline Start->Exp Comp Computational Pipeline Start->Comp Synth Synthesis (NBS + 2-Phenylfuran) Exp->Synth Char Spectroscopic Characterization (NMR, IR, UV-Vis) Synth->Char Valid Data Validation & Benchmarking Char->Valid Geom Geometry Optimization (B3LYP, M06-2X) Comp->Geom TDDFT TD-DFT & GIAO NMR (CAM-B3LYP, M06-2X) Geom->TDDFT TDDFT->Valid Outcome Validated DFT Model Selection Valid->Outcome

    Figure 1: Parallel experimental and computational workflows for DFT model validation.

    Conclusion

    For researchers modeling 2-bromo-5-phenylfuran and related halogenated heterocycles, a dual-functional approach is highly recommended. M06-2X/6-311++G(d,p) should be utilized for all ground-state geometry optimizations, thermodynamic calculations, and NMR predictions. However, for excited-state properties and UV-Vis spectra, calculations must be offloaded to CAM-B3LYP/6-311++G(d,p) to avoid the severe charge-transfer errors inherent to standard hybrid functionals.

    References[4] Catalytic Asymmetric Pictet-Spengler Reactions Toward Tetrahydroisoquinolines. Universität zu Köln.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiVjmhoUAIwmfxrFTOwdgLWcYbQWVd_qK3Gvuyt126SuipUzhSk5ENq1p4JZk3kFbtZkuAnMqNQyd4p1i3yNPMPXwSKCjMTLK7x28Tzf0m4DgbrkD6AxjUkH_vmI644-KcpFafvQwptWgnRawiQiI0onBXA85vel2q2v0IuOBfjj4yIS5y47EuUN4le8s=[3] Insights into the Stability and Photophysical Properties of Expanded Porphyrins Through Theoretical Calculation. Global Science Press.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDm2tH6xEfZ74HlK_oiGmRMFaWl_O3DO_Jw3njtX2p1oMWZcmR0cKHOdZMCLjlIgC-DDqmB2cKuCPqqtD7muY49VShwQqK5KHIRJZbnBxwGiVm3OrKs-7WDryd6YfQSfAgFhDLIjlO_De1m7B0ZYu-CKYCLK3mPpbo[2] Benchmarking TD-DFT against Vibrationally Resolved Absorption Spectra at Room Temperature. Journal of Chemical Theory and Computation.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw75TDbd1b-cg4_aCo-32A5-pLmmlZJZz0HzEByivCi1a0MtynP87M-yyMYtl6gqtd2_WybaRh3zKktx-15yLJtBVPiqFMZyT5MqOi80X5-nfG5lMyQCRirLALpOIkRZyQXk6z1TvHX9v1dlE=[1] WO2020069625A1 - Transcription factor brn2 inhibitory compounds as therapeutics and methods for their use. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq5OjEo6ex8kFZbOOu5GxVXqEFsoxijT7ZYgKGd_qJ0l_EoiuXQcMZsyAZtelKJVsxvgvv-QJUNYcxyMsiiTLMOEGfH83cbZd_j4vQ-LydtOjg2eSuClCltFjSqUZtnDM8q6mdr0ETNMNYMxz29A==

    Sources

    Validation

    comparing leaving group ability in 2-bromo-5-phenylfuran vs 2-iodo-5-phenylfuran

    An in-depth understanding of leaving group ability is a cornerstone of rational reaction design, particularly in late-stage functionalization and pharmaceutical synthesis. When constructing complex heterocyclic scaffolds...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth understanding of leaving group ability is a cornerstone of rational reaction design, particularly in late-stage functionalization and pharmaceutical synthesis. When constructing complex heterocyclic scaffolds, researchers frequently face a critical decision: which halogen should be installed on the starting material to ensure optimal reactivity?

    This guide provides an objective, data-driven comparison of the leaving group abilities of 2-bromo-5-phenylfuran and 2-iodo-5-phenylfuran , specifically within the context of transition-metal-catalyzed cross-coupling reactions.

    Thermodynamic and Kinetic Causality

    In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Stille, or Sonogashira), the leaving group ability is inextricably linked to the oxidative addition step. This step involves the insertion of the active Pd(0) catalyst into the carbon-halogen (C–X) bond, which is frequently the rate-determining step (RDS) of the entire catalytic cycle[1].

    The superiority of iodide over bromide as a leaving group in 5-phenylfuran systems is governed by two primary physical factors:

    • Bond Dissociation Energy (BDE): The C(sp²)–Br bond possesses a BDE of approximately 81 kcal/mol, making it relatively robust. In contrast, the C(sp²)–I bond is significantly weaker, with a BDE of roughly 64–65 kcal/mol[2]. This ~16 kcal/mol thermodynamic differential dramatically lowers the activation energy ( Ea​ ) required for the Pd(0) center to cleave the bond.

    • Orbital Overlap and Polarizability: Iodine has a larger atomic radius (133 pm) compared to bromine (114 pm). The diffuse nature of iodine's 5p orbitals results in poor orbital overlap with the carbon 2p orbital. Furthermore, iodine's high polarizability stabilizes the transition state during the oxidative addition process, facilitating a much faster kinetic insertion[1].

    G Pd0 Pd(0) Catalyst Active Species ArI 2-Iodo-5-phenylfuran C-I BDE ~64 kcal/mol Pd0->ArI Competes for Pd ArBr 2-Bromo-5-phenylfuran C-Br BDE ~81 kcal/mol Pd0->ArBr Competes for Pd OxAdd_I Fast Oxidative Addition (Low Activation Energy) ArI->OxAdd_I OxAdd_Br Slow Oxidative Addition (High Activation Energy) ArBr->OxAdd_Br PdII_I Pd(II)(Furan)(I)L_n Intermediate OxAdd_I->PdII_I PdII_Br Pd(II)(Furan)(Br)L_n Intermediate OxAdd_Br->PdII_Br Coupling Transmetalation & Reductive Elimination PdII_I->Coupling PdII_Br->Coupling Product Cross-Coupled Product Coupling->Product Product->Pd0 Catalyst Regeneration

    Figure 1: Divergent oxidative addition kinetics of 2-iodo- vs 2-bromo-5-phenylfuran in Pd-catalysis.

    Quantitative Data Summary

    To objectively compare the two substrates, the fundamental physicochemical properties dictating their reactivity are summarized below.

    Property2-Bromo-5-phenylfuran2-Iodo-5-phenylfuran
    Halogen Atomic Radius 114 pm133 pm
    C(sp²)–X Bond Dissociation Energy ~81 kcal/mol~64-65 kcal/mol
    Oxidative Addition Kinetics Slow (Often Rate-Determining)Fast (Rarely Rate-Determining)
    Chemoselectivity in Cross-Coupling Low (in presence of Ar–I)High (Reacts preferentially)
    Optimal Catalyst Systems Requires electron-rich ligands (e.g., SPhos)Tolerates standard/mild ligands (e.g., PPh₃)

    System-Level Nuances in Catalysis

    While 2-iodo-5-phenylfuran is unequivocally the more reactive electrophile, experienced chemists must account for the holistic catalytic cycle. Because the oxidative addition into the C–I bond is extremely rapid, the rate-determining step often shifts downstream to transmetalation[3].

    In specific catalyst systems (such as Pd(PPh₃)₄ at lower temperatures), the rapid formation of the Pd(II)-iodide complex can lead to stable resting states (e.g., trans-[Pd(PPh₃)₂(Ar)(I)]) that actually impede the transmetalation step, creating a thermodynamic sink[3]. Therefore, while iodide is the superior leaving group, realizing its full kinetic potential requires pairing it with appropriate bidentate or bulky monodentate ligands (like dppf or XPhos) that prevent the stabilization of these intermediate resting states.

    Experimental Validation: Self-Validating Competitive Protocol

    To empirically prove the kinetic superiority of the iodide leaving group, we utilize an intramolecular competition assay. By exposing a 1:1 mixture of both furan derivatives to a sub-stoichiometric amount of a coupling partner, the system self-validates the kinetic preference of the catalyst.

    Objective: Determine the chemoselectivity of Pd-catalyzed oxidative addition between 2-bromo-5-phenylfuran and 2-iodo-5-phenylfuran.

    Materials:

    • 2-Bromo-5-phenylfuran (1.0 mmol)

    • 2-Iodo-5-phenylfuran (1.0 mmol)

    • 4-Methoxyphenylboronic acid (1.0 mmol, limiting reagent)

    • Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

    • K₃PO₄ (2.0 mmol)

    • Solvent: THF/H₂O (10:1 v/v, 11 mL)

    • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

    Step-by-Step Methodology:

    • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-bromo-5-phenylfuran, 2-iodo-5-phenylfuran, 4-methoxyphenylboronic acid, K₃PO₄, and the internal standard.

    • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the solid mixture, followed immediately by the injection of the degassed THF/H₂O solvent system. Causality note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ to prevent the aforementioned iodide-resting-state bottleneck, ensuring true kinetic measurement of the leaving group.

    • Reaction Execution: Stir the reaction mixture at 60 °C for exactly 2 hours. Causality note: The mild temperature and short reaction time ensure the system remains under kinetic control rather than reaching thermodynamic equilibration.

    • Quenching & Workup: Cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Data Analysis: Analyze the crude mixture via quantitative GC-MS or ¹H-NMR.

    Expected Outcome: Because the activation energy for Pd insertion into the C–I bond is vastly lower, the catalyst will selectively consume 2-iodo-5-phenylfuran. Analytical results will demonstrate >95% consumption of the iodo-furan to form the cross-coupled product, while >90% of the 2-bromo-5-phenylfuran will be recovered intact. This self-validating system definitively proves the superior leaving group ability of the iodide substituent.

    References

    • Photocyclization of aryl halides. Part I. 5-(2-Halogenophenyl)-1,3-diphenylpyrazoles; homolytic fission assisted by radical comp Canadian Journal of Chemistry[Link]

    • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Organometallics (ACS Publications)[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to the Safe Handling of 2-Bromo-5-phenylfuran

    This guide provides essential safety and handling protocols for 2-Bromo-5-phenylfuran, a compound utilized in diverse research and development applications. As laboratory professionals, our primary responsibility is to c...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential safety and handling protocols for 2-Bromo-5-phenylfuran, a compound utilized in diverse research and development applications. As laboratory professionals, our primary responsibility is to cultivate a culture of safety, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a detailed operational plan rooted in established safety principles and practical, field-tested experience. The procedures outlined herein are designed to be self-validating, ensuring a safe environment for innovation.

    Immediate Safety Profile: Understanding the Risks

    2-Bromo-5-phenylfuran is an irritant, and appropriate precautions must be taken to avoid contact.[1][2] The primary hazards associated with this compound are:

    • Skin Irritation: Causes skin irritation.[1][2]

    • Eye Irritation: Causes serious eye irritation.[1][2]

    • Respiratory Irritation: May cause respiratory irritation.[1][2]

    While comprehensive toxicological data for 2-Bromo-5-phenylfuran is not fully available, the known hazards necessitate careful handling to minimize exposure.

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection of appropriate PPE is critical when handling 2-Bromo-5-phenylfuran.[3][4] The following table summarizes the recommended PPE for various laboratory operations.

    Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
    Weighing and preparing solutions Safety goggles with side-shields[5]Nitrile gloves (double-gloving recommended)Fully buttoned lab coatRequired if not handled in a fume hood
    Performing reactions Safety goggles and a face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a lab coatWork should be conducted in a certified chemical fume hood
    Purification (e.g., chromatography) Safety goggles and a face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a lab coatWork should be conducted in a certified chemical fume hood
    Handling spills Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsSelf-contained breathing apparatus (SCBA) may be necessary for large spills[3][6]

    A Note on Glove Selection: While nitrile gloves are generally recommended for incidental contact, it is crucial to regularly inspect them for any signs of degradation or contamination. For prolonged handling or in the event of a spill, more robust gloves may be necessary. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.

    Operational Plan: A Step-by-Step Guide to Safe Handling

    Adherence to a standardized operational procedure is paramount for minimizing risk.

    1. Preparation and Engineering Controls:

    • Always work within a properly functioning chemical fume hood to minimize inhalation exposure.[2][7]

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6]

    • Before beginning work, clear the area of any unnecessary equipment or materials to prevent clutter and potential hazards.

    2. Weighing and Transfer:

    • When weighing the solid compound, do so in a fume hood to avoid inhaling any dust particles.

    • Use a spatula for transfers and avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    3. Reaction and Work-up:

    • Set up all glassware in a clean and stable manner within the fume hood.

    • Continuously monitor the reaction for any unexpected changes.

    • During work-up procedures that involve extractions or washes, be mindful of pressure build-up in separatory funnels. Vent frequently.

    4. Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove gloves using the proper technique to avoid contaminating your skin.[8]

    • Wash hands thoroughly with soap and water after removing PPE.[1][2]

    Emergency Procedures: Spill and Exposure Response

    Accidents can happen, and a clear, rehearsed emergency plan is essential.

    In Case of a Spill:

    Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_response Response Actions cluster_disposal Final Steps start Spill Occurs check_size Assess Spill Size and Location start->check_size evacuate Evacuate Immediate Area Alert Others check_size->evacuate Large or Uncontained don_ppe Don Appropriate PPE check_size->don_ppe Small and Contained evacuate->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect and Bag Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Halogenated Organic Waste decontaminate->dispose report Report Incident to Lab Supervisor/EHS dispose->report

    Step-by-Step Spill Cleanup:

    • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

    • Don PPE: Put on the appropriate PPE as outlined in the table above. For significant spills, a higher level of respiratory protection may be necessary.[9]

    • Containment: For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.[10] For liquid spills, cover with an inert absorbent material like vermiculite or sand.[11]

    • Collection: Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste.

    • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

    • Report: Report the incident to your laboratory supervisor and institutional environmental health and safety (EHS) office.[12]

    In Case of Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][13] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][14] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately.[1][13] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

    Disposal Plan: Responsible Waste Management

    Proper disposal of 2-Bromo-5-phenylfuran and associated waste is crucial to protect the environment. As a halogenated organic compound, it requires specific disposal procedures.[15]

    Waste Segregation:

    • All solid 2-Bromo-5-phenylfuran waste, contaminated consumables (e.g., gloves, paper towels, absorbent materials), and solutions should be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[15]

    • Do not mix this waste with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[15]

    Disposal Procedure:

    • Containerization: Use a chemically resistant, sealable container for waste collection. Ensure the container is properly labeled with the full chemical name and associated hazards.

    • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

    • Pickup: Arrange for waste pickup through your institution's EHS department. Adhere to all institutional, local, and national regulations for hazardous waste disposal.[10][16]

    By adhering to these detailed protocols, researchers can confidently and safely handle 2-Bromo-5-phenylfuran, ensuring both personal safety and the integrity of their research environment.

    References

    • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.). BESA. Retrieved March 21, 2026, from [Link]

    • 2-Bromo-5-phenylfuran | C10H7BrO | CID 11506829. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

    • Pharmaceutical industry best practice. (n.d.). 3M. Retrieved March 21, 2026, from [Link]

    • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved March 21, 2026, from [Link]

    • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety. Retrieved March 21, 2026, from [Link]

    • Personal Protective Equipment (PPE) Guidelines for Chemical Safety. (2025, August 27). OLSEH – IISc Bangalore. Retrieved March 21, 2026, from [Link]

    • Chemistry laboratory rules and regulations How to “your and others' personal protection”? (2024, June 7). SSME. Retrieved March 21, 2026, from [Link]

    • Chemistry lab safety rules: How to stay safe. (2022, October 11). Labster. Retrieved March 21, 2026, from [Link]

    • Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Environmental Health and Safety - The University of Texas at Austin. Retrieved March 21, 2026, from [Link]

    • Laboratory Safety Manual. (n.d.). Environmental Health and Safety - Princeton University. Retrieved March 21, 2026, from [Link]

    • How To Be Safe From The Perils Of Dioxins & Furans. (n.d.). Torrent Laboratory. Retrieved March 21, 2026, from [Link]

    • Laboratory Safety Guidelines. (n.d.). University Malaya. Retrieved March 21, 2026, from [Link]

    • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. (2014, October 14). ResearchGate. Retrieved March 21, 2026, from [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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